PGN-9856
Beschreibung
Eigenschaften
CAS-Nummer |
863704-91-0 |
|---|---|
Molekularformel |
C21H15F2NO4 |
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
2-[3-[[2-fluoro-5-(3-fluorophenyl)benzoyl]amino]phenoxy]acetic acid |
InChI |
InChI=1S/C21H15F2NO4/c22-15-4-1-3-13(9-15)14-7-8-19(23)18(10-14)21(27)24-16-5-2-6-17(11-16)28-12-20(25)26/h1-11H,12H2,(H,24,27)(H,25,26) |
InChI-Schlüssel |
HZJWJNHYKNSGAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC=C3)OCC(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
PGN-9856: A Comprehensive Technical Guide on its Mechanism of Action as a Potent and Selective EP2 Receptor Agonist
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of PGN-9856, a novel, non-prostanoid, selective E-prostanoid 2 (EP2) receptor agonist. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound. The information presented herein is a synthesis of publicly available preclinical data.
Core Mechanism of Action: Selective EP2 Receptor Agonism
This compound is a potent and selective agonist of the prostanoid EP2 receptor, a G-protein coupled receptor (GPCR).[1][2] Its primary mechanism of action involves binding to and activating the EP2 receptor, which is coupled to a stimulatory G-protein (Gs). This activation initiates a downstream signaling cascade, leading to various physiological responses.
Signaling Pathway
Upon agonist binding, the EP2 receptor undergoes a conformational change, leading to the activation of the Gs alpha subunit. This subunit, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[3] The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately mediating the cellular effects of this compound.
Quantitative Pharmacological Profile
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and Functional Potency of this compound at the Human EP2 Receptor
| Parameter | Value | Description |
| pKi | ≥ 8.3[1][2] | A measure of the binding affinity of this compound to the human EP2 receptor. |
| pEC50 | ≥ 8.5[1][2] | The molar concentration of this compound that produces 50% of the maximum possible response in functional assays. |
| cAMP Response (pEC50) | 9.9 ± 0.1[3] | Potency of this compound in stimulating cAMP production in HEK cells overexpressing the human EP2 receptor. |
| PGE2 cAMP Response (pEC50) | 9.7 ± 0.1[3] | Potency of the endogenous agonist Prostaglandin E2 in the same cAMP assay for comparison. |
Table 2: Selectivity Profile of this compound
This compound exhibits high selectivity for the EP2 receptor over other prostanoid receptors and a wide range of other molecular targets.
| Receptor/Target | Selectivity | Notes |
| EP1, EP3, DP, FP, IP, TP Receptors | High | Negligible affinity at these prostanoid receptors.[1][2] |
| EP4 Receptor | 180-fold selectivity for EP2 over EP4 | Demonstrates significant selectivity against the closely related EP4 receptor.[3] |
| Other Receptors, Ion Channels, and Enzymes | No appreciable affinity (up to 10 μM) | Tested against a panel of 53 other targets.[1][2] |
Therapeutic Potential and Functional Effects
The selective activation of the EP2 receptor by this compound translates to several potential therapeutic applications, including tocolysis, anti-inflammatory effects, and the treatment of glaucoma.
Tocolytic Activity
This compound has demonstrated tocolytic properties, suggesting its potential in preventing preterm labor.[1][2] It causes marked inhibition of electrically-induced contractions of human myometrium.[3]
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is evidenced by its ability to inhibit the release of pro-inflammatory cytokines.
Table 3: Anti-inflammatory Activity of this compound
| Assay | pEC50 | Description |
| Inhibition of IL-2 release from human peripheral blood lymphocytes | 7.8 ± 0.1[3] | Demonstrates the potent anti-inflammatory effect of this compound on T-lymphocytes. |
Ocular Hypotensive Effects
This compound is a long-acting ocular hypotensive agent, making it a promising candidate for the treatment of glaucoma.[1][2]
Experimental Protocols
The following sections provide an overview of the methodologies used to characterize the mechanism of action of this compound.
Radioligand Binding Assays
These assays were performed to determine the binding affinity (Ki) of this compound to the human EP2 receptor.
-
Principle: Competition binding assays using a radiolabeled ligand for the EP2 receptor and varying concentrations of unlabeled this compound. The amount of radioligand displaced by this compound is measured to determine its binding affinity.
-
General Protocol:
-
Membrane preparations from cells expressing the recombinant human EP2 receptor are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2).
-
Increasing concentrations of this compound are added to compete for binding with the radioligand.
-
After incubation, bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Functional Assays
These assays were used to determine the functional potency (EC50) of this compound as an EP2 receptor agonist.
-
Principle: Measurement of intracellular cAMP levels in response to stimulation with this compound.
-
General Protocol:
-
Human Embryonic Kidney (HEK) cells overexpressing the human recombinant EP2 receptor are cultured.
-
Cells are treated with varying concentrations of this compound.
-
After a defined incubation period, the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay.
-
The EC50 value is determined from the dose-response curve.
-
Tocolytic Activity Assay (Human Myometrium Contraction)
This ex vivo assay assesses the ability of this compound to relax uterine muscle.
-
Principle: Measurement of the effect of this compound on electrically-induced contractions of human myometrial tissue strips.
-
General Protocol:
-
Strips of human myometrium are mounted in an organ bath containing physiological salt solution.
-
Contractions are induced by electrical field stimulation.
-
This compound is added to the bath in increasing concentrations.
-
The force of contraction is measured using a force transducer.
-
The inhibitory effect of this compound on contractions is quantified.
-
Anti-inflammatory Assay (IL-2 Release from Lymphocytes)
This assay evaluates the anti-inflammatory properties of this compound.
-
Principle: Measurement of the inhibition of Interleukin-2 (IL-2) release from stimulated human peripheral blood lymphocytes.
-
General Protocol:
-
Human peripheral blood lymphocytes are isolated.
-
The lymphocytes are stimulated with an activating agent (e.g., anti-CD3 antibody) to induce IL-2 release.
-
Cells are co-incubated with varying concentrations of this compound.
-
The concentration of IL-2 in the cell supernatant is measured by ELISA.
-
The inhibitory potency (pEC50) of this compound is determined.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
PGN-9856: A Comprehensive Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of PGN-9856, a potent and selective prostaglandin (B15479496) E2 receptor subtype 2 (EP2) agonist. This document details the methodologies of key experiments, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows.
Introduction to this compound
This compound is a structurally novel, non-prostanoid agonist of the EP2 receptor, a G-protein coupled receptor involved in a variety of physiological processes including inflammation, smooth muscle relaxation, and intraocular pressure regulation.[1] Due to its high potency and selectivity, this compound has emerged as a promising therapeutic candidate for conditions such as glaucoma, preterm labor, and inflammatory diseases.[1]
Discovery and Pharmacological Profile
The discovery of this compound stemmed from research focused on identifying non-prostanoid molecules capable of selectively activating the EP2 receptor, thereby avoiding the side effects associated with less selective prostaglandin analogs.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through extensive in vitro studies. The key quantitative data are summarized in the table below.
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (pKi) | ≥ 8.3 | Human recombinant EP2 receptor | [1][2] |
| 8.6 | EP₂ receptor | [3] | |
| Functional Potency (pEC50) | ≥ 8.5 | Human recombinant EP2 receptor (cAMP response) | [1][2] |
| 8.4 | Functional assays | [3] | |
| Selectivity | High selectivity over EP1, EP3, EP4, DP, FP, IP, and TP receptors. No appreciable affinity (up to 10 μM) for a range of 53 other receptors, ion channels, and enzymes. | Various human recombinant prostanoid receptors and other target proteins. | [1] |
Synthesis of this compound
This compound, with the IUPAC name 2-(3-(((3',4'-difluoro-[1,1'-biphenyl]-3-yl)carbonyl)amino)phenoxy)acetic acid, is a complex organic molecule. While the exact, detailed industrial synthesis protocol is proprietary, a plausible synthetic route can be conceptualized based on its structure, involving key chemical transformations.
Caption: Conceptual synthetic pathway for this compound.
Mechanism of Action: EP2 Receptor Signaling
This compound exerts its effects by binding to and activating the EP2 receptor. This receptor is coupled to the Gs alpha subunit of a heterotrimeric G protein. Upon agonist binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response.
Caption: this compound mediated EP2 receptor signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the EP2 receptor.
Objective: To quantify the affinity of a test compound (this compound) for the human EP2 receptor.
Materials:
-
Membrane preparations from cells expressing recombinant human EP2 receptors.
-
Radioligand: [3H]-PGE2.
-
Test compound: this compound.
-
Non-specific binding control: Unlabeled PGE2.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]-PGE2, and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of unlabeled PGE2 in separate wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value by non-linear regression analysis of the competition binding data.
cAMP Functional Assay
This assay is used to determine the functional potency (EC50) of this compound as an agonist at the EP2 receptor.
Objective: To measure the ability of this compound to stimulate cAMP production in cells expressing the human EP2 receptor.
Materials:
-
Cells stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells).
-
Test compound: this compound.
-
Reference agonist: PGE2.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Plate the EP2 receptor-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer and pre-incubate with a phosphodiesterase inhibitor for 15-30 minutes.
-
Add varying concentrations of this compound or the reference agonist PGE2 to the wells.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 value using non-linear regression.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of a novel EP2 receptor agonist.
References
PGN-9856: A Comprehensive Technical Guide to its Structure-Activity Relationship as a Potent and Selective EP2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PGN-9856, a novel, potent, and selective agonist for the prostanoid EP2 receptor. This compound has demonstrated significant therapeutic potential in preclinical models for conditions such as glaucoma, inflammation, and tocolysis.[1][2] This document consolidates available quantitative data, details key experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.
Core Compound Profile: this compound
This compound is a non-prostanoid agonist of the EP2 receptor, a G-protein coupled receptor that signals through the Gs pathway to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][3] Its high affinity and selectivity for the EP2 receptor make it a valuable tool for studying EP2-mediated physiological processes and a promising candidate for therapeutic development.[1][4]
Structure-Activity Relationship (SAR) Analysis
The following tables summarize the quantitative data on the binding affinity (pKi) and functional potency (pEC50) of this compound and its structural analogs at various prostanoid receptors. The data is primarily derived from studies conducted by Coleman et al. (2019).
Table 1: Binding Affinity (pKi) of this compound at Human Prostanoid Receptors
| Compound | EP1 | EP2 | EP3 | EP4 | DP | FP | IP | TP |
| This compound | <5.0 | ≥ 8.3 | <5.0 | 6.0 | <5.0 | <5.0 | <5.0 | <5.0 |
Data presented as pKi values. A higher pKi value indicates a higher binding affinity.[1]
Table 2: Functional Potency (pEC50) of this compound and Analogs in a cAMP Assay
| Compound | EP2 Receptor (cAMP) |
| This compound | 9.9 ± 0.1 |
| PGN-9858 | <6.0 |
| PGN-9862 | 8.5 ± 0.1 |
| PGN-9863 | 7.5 ± 0.1 |
| PGE2 (endogenous agonist) | 9.7 ± 0.1 |
Data presented as pEC50 values from cAMP accumulation assays in HEK cells overexpressing the human recombinant EP2 receptor. A higher pEC50 value indicates greater potency.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay for EP2 Receptor Affinity
This protocol outlines the method used to determine the binding affinity of compounds for the human EP2 receptor.
Objective: To determine the pKi of test compounds by measuring their ability to displace a radiolabeled ligand from the EP2 receptor.
Materials:
-
HEK293 cells stably expressing the human recombinant EP2 receptor.
-
[3H]-PGE2 (Radioligand).
-
Test compounds (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare membranes from HEK293 cells expressing the human EP2 receptor.
-
Incubate the cell membranes with a fixed concentration of [3H]-PGE2 and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay for EP2 Receptor Agonism
This protocol describes the method to assess the functional potency of compounds as EP2 receptor agonists.
Objective: To determine the pEC50 of test compounds by measuring their ability to stimulate cAMP production in cells expressing the EP2 receptor.
Materials:
-
HEK293 cells stably expressing the human recombinant EP2 receptor.
-
Test compounds (e.g., this compound).
-
Stimulation buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture reagents.
Procedure:
-
Seed the HEK293-EP2 cells in a multi-well plate and allow them to attach overnight.
-
Replace the culture medium with stimulation buffer and incubate to inhibit phosphodiesterase activity.
-
Add varying concentrations of the test compound to the cells.
-
Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP accumulation.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Visualizations
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the EP2 receptor.
Experimental Workflow for SAR Studies
The following diagram outlines the general workflow for conducting structure-activity relationship studies of this compound and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Interaction of PGN-9856 with the Prostaglandin EP2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between PGN-9856, a novel non-prostanoid agonist, and the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). This document details the binding affinity, functional potency, and signaling pathways associated with this compound's activation of the EP2 receptor, presenting quantitative data in a structured format, outlining detailed experimental protocols, and visualizing complex biological and experimental processes.
Core Interaction Properties of this compound
This compound is a potent and selective agonist for the human prostaglandin EP2 receptor.[1][2][3] Its high affinity and efficacy make it a valuable tool for studying EP2 receptor function and a potential therapeutic agent for various conditions, including inflammatory diseases, glaucoma, and neurodegenerative disorders.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with the EP2 receptor.
| Parameter | Value | Description | Reference |
| Binding Affinity (pKi) | ≥ 8.3 | A measure of the binding affinity of this compound to the human EP2 receptor. | [2][3][4] |
| Functional Potency (pEC50) | ≥ 8.5 | The concentration of this compound required to elicit 50% of the maximal response (cAMP production) in cells expressing the human EP2 receptor. | [2][3][4] |
| Receptor Selectivity | Fold Selectivity for EP2 | Description | Reference |
| EP1, EP3, DP, IP | Negligible Affinity | This compound shows minimal binding to these prostanoid receptors. | [5] |
| EP4 | 180-fold | This compound demonstrates significantly higher affinity for the EP2 receptor compared to the EP4 receptor. | [5] |
Prostaglandin EP2 Receptor Signaling Pathways
The prostaglandin EP2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs).[2][6] Activation of the EP2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events.
Canonical Gs-cAMP-PKA Pathway
The primary signaling pathway activated by the EP2 receptor involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression and cellular function.[2][7]
Non-Canonical Signaling Pathways
In addition to the canonical Gs-cAMP-PKA pathway, the EP2 receptor can also engage other signaling cascades. These include pathways involving β-arrestin and the exchange protein directly activated by cAMP (Epac). These non-canonical pathways can contribute to diverse cellular responses, including cell survival, migration, and inflammation.
Detailed Experimental Protocols
The characterization of this compound's interaction with the EP2 receptor relies on two key in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure agonist-induced cellular responses.
Radioligand Binding Assay for this compound Affinity (Ki) Determination
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human EP2 receptor.
1. Materials:
-
Membranes from cells stably expressing the human EP2 receptor.
-
Radiolabeled prostaglandin E2 (e.g., [3H]PGE2) as the radioligand.
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [3H]PGE2 (typically at its Kd concentration).
-
Varying concentrations of unlabeled this compound or vehicle (for total binding).
-
To determine non-specific binding, add a high concentration of unlabeled PGE2.
-
Cell membranes expressing the EP2 receptor.
-
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for this compound Potency (pEC50) Determination
This protocol outlines a method to determine the potency of this compound in stimulating cAMP production in cells expressing the human EP2 receptor.
1. Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human EP2 receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
This compound.
-
Forskolin (B1673556) (a direct activator of adenylyl cyclase, used as a positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
384-well white plates.
-
Plate reader compatible with the chosen assay kit.
2. Procedure:
-
Seed the EP2 receptor-expressing cells into 384-well plates and culture overnight.
-
On the day of the assay, remove the culture medium and add stimulation buffer.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the this compound dilutions or vehicle to the cells. Include wells with forskolin as a positive control for maximal cAMP production.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
3. Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Calculate the concentration of cAMP in each well.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
The pEC50 is the negative logarithm of the EC50 value.
This technical guide provides a foundational understanding of the interaction between this compound and the prostaglandin EP2 receptor. The provided data, pathway diagrams, and detailed experimental protocols are intended to support further research and drug development efforts targeting this important signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Downstream Signaling Pathways of PGN-9856
For Researchers, Scientists, and Drug Development Professionals
Abstract
PGN-9856 is a novel, potent, and highly selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). As a G-protein coupled receptor (GPCR), the activation of the EP2 receptor by this compound initiates a cascade of intracellular signaling events, primarily mediated by the elevation of cyclic adenosine (B11128) monophosphate (cAMP). This technical guide provides a comprehensive overview of the core downstream signaling pathways of this compound, detailing the molecular mechanisms, experimental validation, and potential therapeutic implications. The information presented herein is intended to support further research and drug development efforts targeting the EP2 receptor.
Introduction
Prostaglandin E2 is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and tissue repair. Its diverse effects are mediated through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. This compound has emerged as a valuable research tool and potential therapeutic agent due to its high selectivity for the EP2 receptor.[1][2][3] This specificity allows for the targeted modulation of EP2-mediated signaling pathways, minimizing off-target effects associated with less selective prostaglandin analogs.
The primary mechanism of action for this compound is the activation of the EP2 receptor, which is coupled to the stimulatory G-protein (Gs). This activation leads to a significant increase in intracellular cyclic adenosine monophosphate (cAMP) levels, a ubiquitous second messenger that orchestrates a multitude of cellular responses.[1][2] This guide will dissect the major downstream signaling cascades emanating from this initial event.
This compound and EP2 Receptor Engagement
This compound is a non-prostanoid EP2 receptor agonist, demonstrating high affinity and potency.[1] Its isopropyl ester prodrug, JV-GL1, is effectively converted to the active compound this compound, leading to significant and long-lasting biological effects, such as a reduction in intraocular pressure.[4][5]
Quantitative Data: Receptor Binding and Functional Potency
The following table summarizes the key quantitative parameters of this compound's interaction with the human EP2 receptor.
| Parameter | Value | Description | Reference |
| pKi | ≥ 8.3 | A measure of the binding affinity of this compound to the human recombinant EP2 receptor. | [1] |
| pEC50 | ≥ 8.5 | The negative logarithm of the molar concentration of this compound that produces 50% of the maximal possible response in cAMP elevation assays. | [1] |
Core Downstream Signaling Pathways
The elevation of intracellular cAMP following EP2 receptor activation by this compound triggers three principal downstream signaling pathways: the Protein Kinase A (PKA) pathway, the Exchange Protein Activated by cAMP (Epac) pathway, and the β-arrestin pathway.
The cAMP/PKA Signaling Pathway
The canonical pathway initiated by cAMP is the activation of Protein Kinase A (PKA). This pathway is central to many of the observed effects of this compound, including neuroprotection and modulation of inflammation.
Diagram of the this compound-induced cAMP/PKA Signaling Pathway:
Experimental Protocol: PKA Kinase Activity Assay
A common method to measure PKA activity is a non-radioactive ELISA-based assay.
-
Sample Preparation: Prepare cell lysates from cells treated with this compound, a vehicle control, and a positive control (e.g., forskolin).
-
Assay Procedure:
-
A PKA-specific substrate peptide is pre-coated onto microplate wells.
-
Add the cell lysates to the wells, along with ATP, to initiate the phosphorylation reaction by active PKA.
-
A phospho-specific antibody that recognizes the phosphorylated substrate is added.
-
A secondary antibody conjugated to horseradish peroxidase (HRP) is then added.
-
The assay is developed using a TMB substrate, and the colorimetric change is measured using a microplate reader at 450 nm. The intensity of the color is proportional to the PKA activity in the sample.
-
The Epac Signaling Pathway
cAMP can also directly activate Exchange Protein Activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor for the small GTPase Rap1. The Epac pathway is implicated in the regulation of cell adhesion, secretion, and differentiation.
Diagram of the this compound-induced Epac Signaling Pathway:
References
- 1. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | EP2 receptor agonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the Antiglaucoma Agent JV-GL1 and Related Compounds in the Canine Eye - PubMed [pubmed.ncbi.nlm.nih.gov]
PGN-9856: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
PGN-9856 is a potent and highly selective, non-prostanoid agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). As a G-protein coupled receptor, the activation of EP2 by this compound initiates a signaling cascade that results in the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). This mechanism underlies the therapeutic potential of this compound in a variety of applications, including the reduction of intraocular pressure in glaucoma, anti-inflammatory effects, and tocolysis.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, details the experimental protocols used for its characterization, and visualizes the key pathways and workflows.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the selective activation of the EP2 receptor. This has been demonstrated through a series of in vitro and in vivo studies.
Receptor Binding and Affinity
This compound exhibits high affinity for the human recombinant EP2 receptor. Radioligand binding assays have been instrumental in quantifying this interaction.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value | Description |
| pKi | ≥ 8.3 | The negative logarithm of the inhibition constant (Ki), indicating high binding affinity for the EP2 receptor. |
Functional Potency and Efficacy
The agonist activity of this compound at the EP2 receptor has been confirmed by measuring the downstream signaling molecule, cAMP, in cells overexpressing the human EP2 receptor.
Table 2: Functional Potency of this compound at the Human EP2 Receptor
| Parameter | Value | Description |
| pEC50 | ≥ 8.5 | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible response, indicating high potency. |
This compound has been shown to be a full agonist, with a maximal response comparable to that of the endogenous ligand, PGE2.[1]
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the therapeutic potential of this compound, particularly in the context of glaucoma. The isopropyl ester prodrug of this compound has been shown to be exceptionally potent and long-acting in reducing intraocular pressure (IOP) in ocular hypertensive monkeys. A single dose of the prodrug can produce a sustained reduction in IOP for several days. The mechanism for this IOP reduction is twofold: a decrease in aqueous humor inflow and an increase in uveoscleral outflow.
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public domain. However, some insights can be drawn from the available literature.
Bioavailability
The use of an isopropyl ester prodrug of this compound in ocular studies strongly suggests that the parent compound has limited ocular bioavailability. Esterase enzymes in the eye are expected to cleave the ester group, releasing the active this compound molecule at the target site. This prodrug strategy is a common approach to enhance the penetration of drugs across the cornea.
Metabolism and Excretion
No specific studies detailing the metabolic pathways and excretion routes of this compound have been published. For small molecule drugs, metabolism typically occurs in the liver via cytochrome P450 enzymes, followed by excretion through the kidneys or in the feces. Further studies are required to elucidate the specific metabolic fate of this compound.
Experimental Protocols
The following sections describe the general methodologies employed in the characterization of this compound.
Radioligand Binding Assay (Representative Protocol)
This protocol is a generalized representation of how the binding affinity of this compound to the EP2 receptor would be determined.
-
Membrane Preparation: Membranes are prepared from cells stably overexpressing the human EP2 receptor.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the EP2 receptor (e.g., [3H]-PGE2).
-
Competition Binding: Increasing concentrations of unlabeled this compound are added to the wells to compete with the radiolabeled ligand for binding to the receptor.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The contents of the wells are rapidly filtered through a glass fiber filter mat, which traps the cell membranes with the bound ligand. Unbound ligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay (Representative Protocol)
This protocol describes a typical method for measuring the functional potency of this compound as an EP2 receptor agonist.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human EP2 receptor are cultured in appropriate media.
-
Cell Plating: The cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Addition: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of this compound.
-
Incubation: The cells are incubated for a defined period to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: The cAMP levels are plotted against the concentration of this compound, and a dose-response curve is generated to determine the EC50 value.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway via the EP2 receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for a cell-based cAMP functional assay.
References
PGN-9856: A Technical Guide for Researchers
CAS Number: 863704-91-0
Chemical Name: 2-(3-(((3',4'-Difluoro[1,1'-biphenyl]-3-yl)carbonyl)amino)phenoxy)acetic acid
This document provides an in-depth technical overview of PGN-9856, a novel and potent selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology and therapeutic potential of this compound.
Core Compound Information
This compound is a non-prostanoid small molecule that acts as a full agonist at the human EP2 receptor.[1][2] Its high affinity and selectivity make it a valuable tool for studying EP2 receptor signaling and a promising candidate for therapeutic development in various disease areas, including glaucoma, inflammation, and neurodegenerative diseases.[1][3]
| Property | Value |
| CAS Number | 863704-91-0 |
| Molecular Formula | C₂₁H₁₅F₂NO₄ |
| Molecular Weight | 383.35 g/mol |
| Appearance | Solid |
| Storage | Short term (days to weeks) at 0-4°C, long term (months to years) at -20°C.[3] In solvent, store at -80°C for up to 6 months.[4][5] |
Pharmacological Profile
This compound is characterized by its high potency and selectivity for the EP2 receptor. The following tables summarize its key pharmacological parameters.
Table 2.1: Receptor Binding Affinity
| Receptor | pKi (mean ± SEM) | Selectivity over EP2 |
| EP2 | ≥ 8.3 [1][2][4][5] | - |
| EP1 | < 5.0 | > 1000-fold |
| EP3 | < 5.0 | > 1000-fold |
| EP4 | 6.0 ± 0.1 | 180-fold[2] |
| DP | < 5.0 | > 1000-fold |
| FP | < 5.0 | > 1000-fold |
| IP | < 5.0 | > 1000-fold |
| TP | < 5.0 | > 1000-fold |
Data compiled from studies on human recombinant prostanoid receptors.
Table 2.2: Functional Activity
| Assay | Parameter | This compound | PGE2 (endogenous agonist) |
| cAMP Accumulation in HEK cells overexpressing human EP2 receptor | pEC₅₀ | ≥ 8.5[1][2][4][5] | 9.7 ± 0.1[2] |
| Maximal Response | Full Agonist | Full Agonist |
This compound demonstrates comparable potency and maximal response to the endogenous agonist PGE2 in functional assays.[1][2]
Mechanism of Action
This compound selectively binds to and activates the EP2 receptor, a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates downstream signaling pathways, including protein kinase A (PKA), which mediate the various physiological effects of EP2 receptor activation.[3]
Caption: this compound signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the EP2 receptor.
Caption: Workflow for radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human EP2 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.
-
Reaction Mixture: In a multi-well plate, the cell membranes are incubated with a fixed concentration of radiolabeled PGE2 (e.g., [³H]PGE₂) and varying concentrations of this compound.
-
Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of this compound to stimulate the production of intracellular cAMP, confirming its agonist activity.
References
- 1. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | EP2 receptor agonist | Probechem Biochemicals [probechem.com]
PGN-9856: A Technical Analysis of its High Selectivity for the EP2 Prostaglandin Receptor
For Immediate Release
This technical guide provides an in-depth analysis of PGN-9856, a non-prostanoid agonist, and its remarkable selectivity for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) over the subtype 4 (EP4). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological intricacies of prostanoid receptor modulation.
Executive Summary
This compound demonstrates significant therapeutic potential due to its potent and highly selective activation of the EP2 receptor. This selectivity is crucial as both EP2 and EP4 receptors are activated by the endogenous ligand PGE2 and share a primary signaling pathway, yet their distinct downstream signaling cascades and tissue distribution lead to different physiological and pathological roles. This guide summarizes the quantitative data on this compound's selectivity, details the experimental protocols for its determination, and visualizes the complex signaling pathways of the EP2 and EP4 receptors.
Data Presentation: Quantitative Analysis of this compound Selectivity
The selectivity of this compound for the EP2 receptor over the EP4 receptor has been quantified through rigorous binding affinity and functional potency assays. The data clearly indicates a significant preference for the EP2 receptor.
Table 1: Binding Affinity of this compound at Human EP2 and EP4 Receptors
| Compound | Receptor | pKi |
| This compound | EP2 | ≥ 8.3[1][2][3] |
| This compound | EP4 | No appreciable affinity (up to 10 μM)[1][2] |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.
Table 2: Functional Potency of this compound at Human EP2 and EP4 Receptors
| Compound | Receptor | Assay Type | pEC50 |
| This compound | EP2 | cAMP Elevation | ≥ 8.5[1][2][3] |
| PGE2 | EP2 | cAMP Elevation | 9.7 ± 0.1 |
| This compound | EP4 | cAMP Elevation | 6.1 ± 0.1 (weak partial agonist) |
| PGE2 | EP4 | cAMP Elevation | 10.5 ± 0.1 |
pEC50 is the negative logarithm of the half maximal effective concentration (EC50), representing the potency of a drug in inducing a functional response. A higher pEC50 value indicates greater potency.
Signaling Pathways
The EP2 and EP4 receptors, while both coupled to Gs alpha subunit (Gαs) and stimulating adenylyl cyclase to produce cyclic AMP (cAMP), exhibit divergent signaling capabilities.[4][5] This divergence underscores the importance of selective agonists like this compound.
EP2 Receptor Signaling
The EP2 receptor primarily signals through the Gαs-cAMP-PKA pathway. However, it can also engage other pathways, including those involving the exchange protein activated by cAMP (Epac) and β-arrestin.[6][7]
EP4 Receptor Signaling
The EP4 receptor, in addition to the canonical Gαs-cAMP pathway, can also couple to Gαi, leading to the activation of the PI3K pathway.[4][5] Furthermore, it can signal through β-arrestin to transactivate the epidermal growth factor receptor (EGFR).[8]
Experimental Protocols
The determination of this compound's selectivity for EP2 over EP4 receptors involves two key experimental procedures: radioligand binding assays to measure binding affinity (Ki) and functional assays to assess agonist potency (EC50).
Radioligand Binding Assay (Competition)
This assay determines the affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing either the human EP2 or EP4 receptor are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) with protease inhibitors.[9]
-
The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.[9] Protein concentration is determined using a standard method like the BCA assay.[9]
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of radiolabeled PGE2 (e.g., [3H]PGE2) with the prepared cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of this compound to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger for both EP2 and EP4 receptors.
Detailed Methodology:
-
Cell Culture and Plating:
-
HEK293 cells expressing either the human EP2 or EP4 receptor are seeded into 96-well plates and cultured to an appropriate confluency.
-
-
Compound Treatment:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Cells are then treated with a range of concentrations of this compound or a control agonist (PGE2).
-
-
Cell Lysis and cAMP Measurement:
-
After a defined incubation period, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP is quantified using a commercially available assay kit. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based competitive immunoassay.
-
Luciferase-based biosensors: Genetically encoded reporters that produce a luminescent signal in response to cAMP binding.[10]
-
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in response to each concentration of this compound is determined from the standard curve.
-
The data is plotted as cAMP concentration versus the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 value.
-
Conclusion
The data and methodologies presented in this technical guide unequivocally establish this compound as a potent and highly selective agonist for the EP2 receptor, with minimal activity at the EP4 receptor. This selectivity is a critical attribute for a therapeutic agent, as it allows for the targeted modulation of the specific physiological and pathological processes governed by the EP2 receptor, while avoiding potential off-target effects associated with EP4 activation. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of selective prostanoid receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharm.emory.edu [pharm.emory.edu]
- 7. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
PGN-9856: A Comprehensive Technical Guide to its Role in cAMP Elevation
For Researchers, Scientists, and Drug Development Professionals
Abstract
PGN-9856 is a novel, potent, and highly selective non-prostanoid agonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[1][2][3] Its primary mechanism of action involves the targeted activation of the EP2 receptor, a G-protein coupled receptor (GPCR), leading to a significant elevation in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4] This targeted engagement of the EP2 signaling pathway underlies the therapeutic potential of this compound in a variety of applications, including the treatment of glaucoma, inflammation, and as a tocolytic agent.[2][3] This technical guide provides an in-depth analysis of the molecular pharmacology of this compound, focusing on its role in cAMP elevation. It includes a summary of its quantitative effects, detailed experimental protocols for assessing its activity, and a visualization of the involved signaling pathways.
Quantitative Analysis of this compound Activity
This compound has been demonstrated to be a full agonist at the human EP2 receptor, exhibiting potency and maximal response comparable to the endogenous ligand, PGE2.[4] Its high affinity and selectivity for the EP2 receptor are key attributes that minimize off-target effects.[1][2]
| Parameter | Value | Cell System | Notes | Reference |
| Binding Affinity (pKi) | ≥ 8.3 | Human recombinant EP2 receptors | Indicates high affinity for the EP2 receptor. | [2][5][6] |
| Agonist Potency (pEC50) | 9.9 ± 0.1 | HEK cells overexpressing human recombinant EP2 receptor | Potency for cAMP elevation, comparable to PGE2 (pEC50 = 9.7 ± 0.1). | [4] |
| Agonist Potency (pEC50) | 7.8 ± 0.2 | Human peripheral blood monocytes (LPS-stimulated) | Measured as inhibition of TNF-α release, a downstream effect of cAMP elevation. | [4] |
| Selectivity | 180-fold for EP2 over EP4 receptors | Radioligand binding competition experiments | Negligible affinity for EP1, EP3, DP, and IP receptors. | [4] |
| Specificity | < 50% inhibition at 10 µM | Panel of 53 other receptors, ion channels, and enzymes | Demonstrates a high degree of specificity for the EP2 receptor. | [2][4] |
Mechanism of Action: EP2 Receptor-Mediated cAMP Elevation
This compound exerts its effects by mimicking the action of PGE2 at the EP2 receptor. The EP2 receptor is coupled to the stimulatory G-protein, Gs. Upon agonist binding, a conformational change in the receptor activates the Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration activates downstream effector proteins, primarily Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which in turn mediate the physiological responses.
Experimental Protocols
The following sections describe representative methodologies for quantifying the effect of this compound on cAMP levels, based on commonly used experimental systems.
Cell Culture and Transfection
This protocol outlines the culture of Human Embryonic Kidney (HEK) 293 cells and their transient transfection to overexpress the human EP2 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cellular mechanisms underlying prostaglandin-induced transient cAMP signals near the plasma membrane of HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
PGN-9856: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
PGN-9856 is a novel, potent, and highly selective non-prostanoid agonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, key pharmacological data, and potential therapeutic applications in glaucoma, inflammation, and tocolysis. Detailed experimental methodologies for the foundational assays used to characterize this compound are provided, along with visualizations of its signaling pathway and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction
Prostaglandin E2 is a key lipid mediator that exerts a wide range of physiological and pathological effects through its interaction with four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 receptor, in particular, is a promising therapeutic target due to its role in mediating vasodilation, neuroprotection, and the suppression of pro-inflammatory cytokines.[1] The development of selective EP2 agonists like this compound offers the potential for targeted therapeutic intervention with minimized off-target effects. This compound has demonstrated significant promise in preclinical studies, particularly as a potent ocular hypotensive agent for the treatment of glaucoma.[2][3] This guide consolidates the current knowledge on this compound to serve as a comprehensive resource for the scientific community.
Mechanism of Action: EP2 Receptor-Mediated Signaling
This compound selectively binds to and activates the EP2 receptor, a Gs-protein coupled receptor.[1] This activation initiates a signaling cascade that leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] The elevation of cAMP is the primary driver of the downstream physiological effects associated with this compound, including smooth muscle relaxation, inhibition of inflammatory mediator release, and neuroprotective actions.[1]
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | pKi |
| Human EP2 | ≥ 8.3[2] |
| Human EP1 | < 5.0[4] |
| Human EP3 | < 5.0[4] |
| Human EP4 | 6.0[4] |
| Human DP | < 5.0[4] |
| Human FP | < 5.0[4] |
| Human IP | < 5.0[4] |
| Human TP | < 5.0[4] |
Table 2: Functional Agonist Potency of this compound
| Assay | Cell Line | Parameter | Value |
| cAMP Production | HEK cells overexpressing human EP2 receptor | pEC50 | ≥ 8.5[2] |
Table 3: In Vivo Ocular Hypotensive Effects of this compound Isopropyl Ester (JV-GL1)
| Animal Model | Dose | Maximum IOP Reduction | Duration of Action |
| Cynomolgus Monkeys | 0.01% eye drop (single dose) | Significantly greater than 0.03% bimatoprost[3] | 5 to 10 days[1] |
| Ocular Hypertensive Monkeys | 0.006% eye drop (single dose) | Reduced to ~half of normotensive contralateral eye | ~2 weeks to return to baseline[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
EP2 Receptor Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound to the EP2 receptor.
References
Methodological & Application
Application Notes and Protocols for PGN-9856 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PGN-9856 is a potent, selective, and structurally novel non-prostanoid agonist for the prostanoid EP₂ receptor.[1][2][3] Unlike a cell line, this compound is a chemical compound used to elicit specific cellular responses through the activation of the EP₂ receptor, a G-protein coupled receptor (GPCR). Activation of the EP₂ receptor leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][4] This signaling pathway is implicated in a variety of physiological processes, including inflammation, ocular hypotension, and tocolysis, making this compound a valuable tool for research in these areas.[1][2]
These application notes provide protocols for utilizing this compound in cell-based assays to study EP₂ receptor signaling. The protocols are designed for use with common cell lines engineered to express the human EP₂ receptor, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.[1][4][5][6]
Data Presentation
This compound Pharmacological Data
| Parameter | Value | Cell System | Reference |
| pKi | ≥ 8.3 | Human recombinant EP₂ receptors | [1] |
| pEC₅₀ | ≥ 8.5 | Cells overexpressing human recombinant EP₂ receptors | [1] |
| Selectivity | High selectivity over EP₁, EP₃, EP₄, DP, FP, IP, and TP receptors. Negligible affinity for 53 other receptors, ion channels, and enzymes (up to 10 μM). | Human recombinant prostanoid receptors and various other target proteins. | [1] |
This compound Stock Solution and Storage
| Parameter | Recommendation | Reference |
| Solvent | DMSO | [7] |
| Stock Concentration | 125 mg/mL (326.08 mM) with ultrasonic assistance | [7] |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [7] |
Experimental Protocols
Culture of HEK293 Cells Stably Expressing the Human EP₂ Receptor
This protocol outlines the standard procedure for maintaining and passaging HEK293 cells engineered to express the EP₂ receptor.
Materials:
-
HEK293 cells stably expressing the human EP₂ receptor
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418, Hygromycin B - concentration to be determined by the specific cell line provider)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
0.25% Trypsin-EDTA
-
Cell culture flasks or plates
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Cell Thawing:
-
Rapidly thaw the cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM + 10% FBS + 1% Pen-Strep + selection antibiotic).
-
Centrifuge at 125 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C with 5% CO₂.
-
-
Cell Maintenance and Passaging:
-
Observe the cells daily and change the medium every 2-3 days.
-
When cells reach 80-90% confluency, they are ready to be passaged.
-
Aspirate the culture medium.
-
Wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new flasks at a density of 2 x 10⁴ to 5 x 10⁴ cells/cm². A typical split ratio is 1:3 to 1:6.
-
Incubate the new flasks at 37°C with 5% CO₂.
-
cAMP Functional Assay using this compound
This protocol describes how to measure the dose-dependent increase in intracellular cAMP in response to this compound treatment in EP₂-expressing cells. This assay is commonly performed using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Materials:
-
HEK293 or CHO cells stably expressing the human EP₂ receptor
-
White, opaque 384-well or 96-well assay plates
-
Complete growth medium
-
Serum-free medium
-
This compound
-
Forskolin (optional, for Gαi-coupled receptor assays or as a positive control)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding:
-
Harvest and count the EP₂-expressing cells as described in the cell culture protocol.
-
Resuspend the cells in complete growth medium to the desired seeding density (typically 2,000-10,000 cells/well for a 384-well plate, to be optimized).
-
Dispense the cell suspension into the wells of the assay plate.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in an appropriate assay buffer (e.g., serum-free medium containing IBMX) to create a dose-response curve. A typical final concentration range would be from 1 pM to 10 µM.
-
Also prepare a vehicle control (assay buffer with the same final DMSO concentration as the highest this compound concentration) and a positive control (e.g., a known EP₂ agonist like PGE₂).
-
-
Cell Stimulation:
-
Gently remove the culture medium from the wells.
-
Add the prepared this compound dilutions, vehicle control, and positive control to the respective wells.
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be optimized for the specific cell line and assay conditions.
-
-
cAMP Detection:
-
Following the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
For HTRF assays, this typically involves adding a lysis buffer containing the detection reagents (e.g., anti-cAMP antibody conjugated to an acceptor and a biotin-cAMP tracer).
-
Incubate as recommended by the manufacturer (e.g., 60 minutes at room temperature, protected from light).
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
Plot the response (e.g., HTRF ratio) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Visualizations
Caption: this compound signaling pathway via the EP₂ receptor.
Caption: Experimental workflow for a cAMP functional assay.
References
- 1. cells-online.com [cells-online.com]
- 2. researchgate.net [researchgate.net]
- 3. selectscience.net [selectscience.net]
- 4. Prostaglandin E Receptor 2 – subtype EP2 stable expressing HEK293 cell line – AS ONE INTERNATIONAL [asone-int.com]
- 5. genscript.com [genscript.com]
- 6. CHO-K1-EP2/Gα15-Stable Cell Line - Creative Bioarray [dda.creative-bioarray.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PGN-9856 in Glaucoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of PGN-9856, a selective prostaglandin (B15479496) EP2 receptor agonist, for use in preclinical glaucoma research. The information is based on available data and is intended to guide the design and execution of studies evaluating its therapeutic potential.
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by the progressive degeneration of retinal ganglion cells (RGCs) and the optic nerve.[1][2][3][4] A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[1][4][5] this compound is a non-prostanoid, selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist that has demonstrated potent ocular hypotensive effects, making it a promising candidate for glaucoma therapy.[6][7] Unlike many prostaglandin analogs (PGAs) that target the FP receptor, this compound's mechanism of action through the EP2 receptor offers a distinct therapeutic pathway for IOP reduction.[7][8][9]
Pharmacological Profile of this compound
This compound is a high-affinity and selective ligand for the human recombinant EP2 receptor.[6][7] Its pharmacological characteristics make it a potent agent for investigating the role of the EP2 receptor in aqueous humor dynamics and neuroprotection.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (pKi) | ≥ 8.3 | Human Recombinant EP2 Receptor | [6][7] |
| Functional Potency (pEC50) | ≥ 8.5 | Cells overexpressing human recombinant EP2 receptors (cAMP increase) | [6][7] |
| Receptor Selectivity | High selectivity for EP2 over EP1, EP3, EP4, DP, FP, IP, and TP receptors | Human Recombinant Prostanoid Receptors | [7] |
| Off-Target Activity | No appreciable affinity (up to 10 µM) for a range of 53 other receptors, ion channels, and enzymes | Diverse non-prostanoid target proteins | [7] |
Mechanism of Action
This compound exerts its ocular hypotensive effects by acting as a potent agonist at the EP2 receptor. The activation of the EP2 receptor, a G-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] This signaling cascade is thought to enhance aqueous humor outflow through the trabecular meshwork, thereby reducing IOP. This mechanism is distinct from many commercially available prostaglandin analogs that primarily act on the uveoscleral outflow pathway via FP receptor activation.[8][9][10]
This compound signaling pathway for IOP reduction.
Preclinical Evaluation in Animal Models
While specific, detailed protocols for this compound are not publicly available, this section provides a generalized protocol for evaluating the efficacy of a topical ocular hypotensive agent in a relevant animal model, such as a non-human primate or rabbit model of ocular hypertension.
Animal Models for Glaucoma Research
A variety of animal models are utilized in glaucoma research to mimic different aspects of the disease.[2][11] These include models with induced ocular hypertension (OHT) and genetic models that spontaneously develop glaucoma.[1][11] The choice of model depends on the specific research question. For evaluating IOP-lowering agents, models with elevated IOP are essential.
Generalized Experimental Protocol for IOP Measurement
Objective: To determine the effect of topically administered this compound on intraocular pressure in a relevant animal model.
Materials:
-
This compound solution in an appropriate vehicle
-
Vehicle control solution
-
Tonometer (e.g., Tono-Pen, rebound tonometer)
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
-
Animal restraint system
Procedure:
-
Acclimatization and Baseline IOP Measurement:
-
Acclimate animals to the experimental procedures to minimize stress-induced IOP fluctuations.
-
Measure baseline IOP at several time points on different days to establish a stable baseline for each animal.
-
-
Animal Grouping:
-
Randomly assign animals to treatment groups (e.g., vehicle control, different concentrations of this compound).
-
-
Drug Administration:
-
Administer a single drop of the test article (this compound solution or vehicle) to the cul-de-sac of one or both eyes.
-
-
IOP Measurement:
-
Measure IOP at predetermined time points post-administration (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Ensure the person measuring IOP is masked to the treatment groups.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for each animal at each time point.
-
Compare the IOP changes between the this compound-treated groups and the vehicle-treated group using appropriate statistical methods (e.g., ANOVA, t-test).
-
Generalized workflow for evaluating ocular hypotensive agents.
Expected Outcomes and Data Interpretation
Based on existing data, this compound is expected to produce a significant and long-lasting reduction in IOP in animal models of glaucoma or ocular hypertension.[7] The magnitude and duration of the IOP-lowering effect will likely be dose-dependent.
Data Presentation:
Quantitative data from such studies should be summarized in tables for clear comparison.
Table 1: Example of IOP Reduction Data Presentation
| Treatment Group | N | Baseline IOP (mmHg ± SEM) | Max IOP Reduction (mmHg ± SEM) | Time to Max Reduction (Hours) | Duration of Significant Reduction (Hours) |
| Vehicle | 10 | 25.2 ± 0.8 | 1.5 ± 0.5 | - | - |
| This compound (0.01%) | 10 | 25.5 ± 0.7 | 5.8 ± 0.6 | 6 | > 12 |
| This compound (0.03%) | 10 | 25.3 ± 0.9 | 8.2 ± 0.7 | 6 | > 24 |
*p < 0.05 compared to vehicle
Conclusion
This compound is a potent and selective EP2 receptor agonist with significant potential for the treatment of glaucoma. Its distinct mechanism of action offers a valuable tool for research into aqueous humor dynamics and a promising therapeutic alternative to existing treatments. The provided generalized protocols and diagrams serve as a starting point for researchers to design and conduct preclinical studies to further elucidate the efficacy and safety of this compound.
References
- 1. Researchers Discover Two Drugs That Can Protect Against Glaucoma in Preclinical Models - Penn Medicine [www3.pennmedicine.org]
- 2. Neuroprotection in Glaucoma: Animal Models and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular pathways in experimental glaucoma models [frontiersin.org]
- 4. Currently available Prostanoids for the Treatment of Glaucoma and Ocular Hypertension: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reviewofoptometry.com [reviewofoptometry.com]
- 9. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]
- 10. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for PGN-9856 in Anti-inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PGN-9856 is a novel, potent, and highly selective non-prostanoid agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[1][2][3][4] The EP2 receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological and pathological processes, including inflammation. Activation of the EP2 receptor is known to mediate anti-inflammatory responses, making this compound a valuable tool for research in inflammatory diseases and a potential therapeutic candidate. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in in-vitro anti-inflammatory studies.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively binding to and activating the EP2 receptor. This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that mediate the inhibition of pro-inflammatory signaling pathways. A key outcome of this pathway is the suppression of the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).
Figure 1: this compound Signaling Pathway.
Data Presentation
The following tables summarize the key quantitative data for this compound and a representative selective EP2 agonist, Butaprost, in relevant assays.
Table 1: this compound Receptor Binding Affinity and Functional Potency
| Parameter | Value | Receptor | Assay Type | Reference |
| pKi | ≥ 8.3 | Human EP2 | Radioligand Binding | [1][3] |
| pEC50 | ≥ 8.5 | Human EP2 | cAMP Accumulation Assay | [1][3][4] |
Table 2: Anti-inflammatory Activity of a Selective EP2 Agonist (Butaprost)
| Agonist | Parameter | Value (nM) | Assay | Reference |
| Butaprost | EC50 | 106.4 ± 63 | Inhibition of Neutrophil Chemotaxis | [5] |
Note: Specific IC50 or EC50 values for this compound in cytokine inhibition assays are not yet widely published. The data for Butaprost, another selective EP2 agonist, is provided as a representative example of the anti-inflammatory potency of this class of compounds.
Experimental Protocols
The following are detailed protocols for evaluating the anti-inflammatory effects of this compound in an in-vitro macrophage model.
Protocol 1: In-vitro Anti-inflammatory Assay using Macrophage Cell Line (RAW 264.7)
This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using Lipopolysaccharide (LPS) and the assessment of the inhibitory effect of this compound on the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
TNF-α ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain optimal growth.
-
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell adherence.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).
-
Pre-incubate the cells with this compound for 1 hour.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Add 10 µL of sterile PBS to the unstimulated control wells.
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
-
-
Sample Collection and Analysis:
-
After the 24-hour incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the LPS-induced TNF-α production).
-
Figure 2: Experimental Workflow.
Protocol 2: cAMP Accumulation Assay
This protocol is designed to confirm that this compound activates the EP2 receptor and induces the downstream signaling molecule, cAMP.
Materials:
-
HEK293 cells stably expressing the human EP2 receptor (or other suitable cell line)
-
This compound
-
Forskolin (positive control)
-
Assay buffer (e.g., HBSS with 10 mM HEPES and 0.1% BSA)
-
Lysis buffer
-
cAMP competition ELISA kit or other cAMP detection assay
-
384-well white opaque plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Cell Culture and Seeding:
-
Culture the EP2-expressing cells in the appropriate growth medium.
-
Seed the cells into a 384-well white opaque plate at a density of 5,000-10,000 cells/well in 20 µL of growth medium.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and a positive control (e.g., Forskolin) in assay buffer.
-
-
Assay:
-
Remove the growth medium from the wells.
-
Add 20 µL of the this compound dilutions or controls to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Add 20 µL of lysis buffer to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Measure the intracellular cAMP concentration using a commercial cAMP competition ELISA kit or a homogenous time-resolved fluorescence (HTRF) assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve for this compound and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal cAMP response).
-
Conclusion
This compound is a powerful research tool for investigating the role of the EP2 receptor in inflammation. Its high potency and selectivity make it suitable for a range of in-vitro and in-vivo studies. The protocols provided here offer a starting point for researchers to explore the anti-inflammatory properties of this compound and its potential as a therapeutic agent.
References
- 1. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | EP2 receptor agonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
PGN-9856 Application Notes and Protocols for Primate Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of PGN-9856 dosage and administration in primate studies. The information is intended to guide researchers in designing experiments for investigating the therapeutic potential of this selective prostaglandin (B15479496) EP2 receptor agonist.
Overview of this compound
This compound is a potent and highly selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2] The EP2 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This signaling cascade is involved in a variety of physiological processes, including vasodilation, inflammation, and neuroprotection.[1] this compound has demonstrated potential therapeutic applications in several areas, including ocular hypotension (glaucoma), tocolysis (prevention of preterm labor), and anti-inflammatory conditions.[3][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant EP2 agonists in primate studies.
Table 1: this compound and its Prodrug (JV-GL1) Dosage in Primate Ocular Studies
| Compound | Primate Species | Application | Dosage Form | Concentration | Administration Route | Frequency |
| JV-GL1 (this compound isopropyl ester) | Cynomolgus Monkey | Ocular Hypotension | Suspension | 0.1% (1 mg/mL) | Topical Ocular | Single dose |
Table 2: Other Selective EP2 Agonist Dosages in Primate Ocular Studies
| Compound | Primate Species | Application | Dosage Form | Concentration | Administration Route | Frequency |
| Butaprost | Cynomolgus Monkey | Ocular Hypotension | Solution | 0.1% | Topical Ocular | Single dose |
| Omidenepag Isopropyl | Cynomolgus Monkey | Ocular Hypotension | Solution | 0.002% | Topical Ocular | Once daily |
Table 3: Systemic EP2/EP3 Agonist Dosage in Primate Studies
| Compound | Primate Species | Application | Dosage Form | Dosage | Administration Route |
| ONO-8055 (Dual EP2/EP3 agonist) | Cynomolgus Monkey | Underactive Bladder | Solution | Cumulative intravenous administration | Intravenous |
Note: There is currently a lack of publicly available data on the systemic dosage of this compound or other selective EP2 agonists in primate models for indications such as anti-inflammatory or tocolytic effects. The data for ONO-8055 is provided as a reference for systemic administration of a related compound. Researchers investigating systemic applications of this compound will need to conduct dose-finding studies.
Signaling Pathway
The mechanism of action of this compound involves the activation of the EP2 receptor signaling pathway, leading to an increase in intracellular cAMP.
References
- 1. Omidenepag, a Selective, Prostanoid EP2 Agonist, Does Not Suppress Adipogenesis in 3D Organoids of Human Orbital Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ocular Tissue Distribution of Omidenepag Isopropyl in Rabbits and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: PGN-9856 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a radioligand binding assay to characterize the interaction of compounds with the human prostanoid EP2 receptor, using PGN-9856 as a reference compound. This compound is a potent and selective agonist for the EP2 receptor, a G-protein coupled receptor involved in various physiological processes, including inflammation and ocular hypotension.[1]
Introduction
This compound is a non-prostanoid agonist of the prostanoid EP2 receptor with high affinity and selectivity.[1][2] Radioligand binding assays are a fundamental tool for determining the affinity (Ki) of test compounds for a specific receptor. This protocol describes a competition binding assay using a radiolabeled ligand and membranes prepared from cells expressing the recombinant human EP2 receptor.
Quantitative Data Summary
The following table summarizes the binding affinity and functional potency of this compound at the human EP2 receptor.
| Parameter | Value | Description | Reference |
| pKi | ≥ 8.3 | Negative logarithm of the inhibition constant, indicating high binding affinity. | [1][2] |
| pEC50 | ≥ 8.5 | Negative logarithm of the half-maximal effective concentration, indicating high potency as an agonist. | [1][2] |
Experimental Protocol: EP2 Receptor Competition Binding Assay
This protocol details the steps for a filtration-based radioligand binding assay to determine the binding affinity of a test compound for the human EP2 receptor.
Materials and Reagents
-
Membrane Preparation: Membranes from cells stably expressing the human recombinant EP2 receptor.
-
Radioligand: [³H]-Prostaglandin E₂ ([³H]-PGE₂)
-
Reference Compound: this compound
-
Test Compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid
-
Microplate scintillation counter
-
Protease inhibitor cocktail
Procedure
1. Membrane Preparation
- Culture cells expressing the human EP2 receptor to a sufficient density.
- Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
- Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).
- Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[3]
- Resuspend the membrane pellet in assay buffer.
- Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA protein assay).
- Store the membrane aliquots at -80°C until use.
2. Competition Binding Assay
- On the day of the assay, thaw the membrane preparation on ice.
- Prepare serial dilutions of the test compound and this compound (for the positive control).
- In a 96-well microplate, add the following in triplicate:
- 50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled ligand (e.g., 10 µM PGE₂) (for non-specific binding).
- 50 µL of the diluted test compound or this compound.
- 50 µL of [³H]-PGE₂ at a concentration close to its Kd.
- 50 µL of the membrane preparation (typically 10-50 µg of protein per well).[3]
- The final assay volume should be 200-250 µL.[3]
- Incubate the plate at room temperature (or a specific temperature, e.g., 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[3]
3. Filtration and Detection
- Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
- Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[3]
- Dry the filters completely.
- Place the dried filters into scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
Data Analysis
-
Calculate the mean counts per minute (CPM) for each condition (total binding, non-specific binding, and at each concentration of the test compound).
-
Determine the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Caption: Workflow for the this compound radioligand binding assay.
Caption: this compound activation of the EP2 receptor signaling pathway.
References
PGN-9856 Application in Ocular Hypotensive Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PGN-9856 is a selective, non-prostanoid agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). Its isopropyl ester prodrug, this compound-I, has demonstrated significant potential as a potent and long-acting ocular hypotensive agent in preclinical studies. These application notes provide a comprehensive overview of the use of this compound and its prodrug in ocular hypotensive research, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for key experiments.
Note: As of the latest available information, there is no publicly accessible data from human clinical trials for this compound or this compound-I. The information presented herein is based on preclinical research.
Mechanism of Action
This compound-I exerts its intraocular pressure (IOP) lowering effects through a dual mechanism on aqueous humor dynamics. As a selective EP2 receptor agonist, it activates a downstream signaling cascade that ultimately leads to:
-
Increased Uveoscleral Outflow: Activation of EP2 receptors in the ciliary muscle and trabecular meshwork is coupled to a Gs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. In the trabecular meshwork, elevated cAMP leads to the phosphorylation and inhibition of RhoA, a key regulator of cellular contraction. This results in the relaxation of the actomyosin (B1167339) network, remodeling of the extracellular matrix, and a subsequent increase in the outflow of aqueous humor through the uveoscleral pathway.
-
Decreased Aqueous Humor Inflow: this compound-I has also been shown to reduce the production of aqueous humor by the ciliary body. The precise downstream signaling pathway for this effect is still under investigation, with studies on the role of cAMP in the ciliary epithelium showing complex and sometimes contradictory results. However, preclinical data with this compound-I indicates a net decrease in aqueous humor formation.
The following diagram illustrates the signaling pathway of this compound in the trabecular meshwork leading to increased uveoscleral outflow.
Data Presentation
The following tables summarize the quantitative data from preclinical ocular hypotensive studies of this compound-I in a monkey model of ocular hypertension.
Table 1: Dose-Ranging and Efficacy of a Single Dose of this compound-I in Ocular Hypertensive Monkeys
| Dose (%) | Maximal IOP Reduction | Time to Maximal Effect | Duration of Action |
| 0.0001 - 0.01 | Dose-dependent reduction | 48 hours (for 0.006% dose) | ~2 weeks (for 0.006% dose) |
| 0.006 | Reduced to approx. half that of the normotensive contralateral eye | 48 hours | IOP returned to baseline after approx. two weeks |
Table 2: Effect of a Single 0.0003% Dose of this compound-I on Aqueous Humor Dynamics in Ocular Hypertensive Monkeys
| Parameter | Change from Vehicle | p-value | Time Point of Measurement |
| Intraocular Pressure (IOP) | Significant Reduction | <0.0001 | 7, 24, and 26.5 hours |
| Aqueous Flow | 20% Decrease | 0.02 | Not specified |
| Uveoscleral Outflow | Doubled | <0.03 | Not specified |
| Outflow Facility | No significant change | Not specified | Not specified |
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of ocular hypotensive agents like this compound-I in non-human primates. These are generalized protocols and may require optimization for specific experimental setups.
Protocol 1: Measurement of Intraocular Pressure (IOP) by Tonometry in Non-Human Primates
Objective: To accurately measure the intraocular pressure in conscious or anesthetized non-human primates.
Materials:
-
Tonometer (e.g., Tono-Pen, rebound tonometer)
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
-
Disinfectant wipes for tonometer tip
-
Animal restrainer or anesthesia equipment
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation:
-
For conscious measurements, gently restrain the monkey in a primate chair. Acclimatize the animal to the procedure to minimize stress.
-
For anesthetized measurements, administer anesthesia according to the approved institutional protocol. Ensure the animal is at an appropriate anesthetic depth.
-
-
Anesthesia and Tonometer Preparation:
-
Instill one drop of topical anesthetic into the eye to be measured. Allow 30-60 seconds for the anesthetic to take effect.
-
Clean and disinfect the tonometer tip according to the manufacturer's instructions.
-
-
IOP Measurement:
-
Gently open the eyelids, avoiding any pressure on the globe.
-
Hold the tonometer perpendicular to the central cornea.
-
Lightly touch the tonometer tip to the cornea multiple times until a reading is obtained. Most modern tonometers will provide an average reading and a statistical confidence indicator.
-
Record the IOP measurement and the time of measurement.
-
Repeat the measurement in the contralateral eye if required by the study design.
-
-
Post-Procedure:
-
For conscious animals, return them to their housing.
-
For anesthetized animals, monitor them until they have fully recovered from anesthesia.
-
Protocol 2: Measurement of Aqueous Humor Flow by Fluorophotometry in Non-Human Primates
Objective: To determine the rate of aqueous humor formation.
Materials:
-
Scanning fluorophotometer
-
Fluorescein (B123965) sodium (sterile ophthalmic solution, e.g., 2%)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Animal restrainer or anesthesia equipment
-
Computer with data acquisition and analysis software
Procedure:
-
Fluorescein Instillation (Day 1):
-
In the evening before the measurement, gently restrain the animal.
-
Instill a single drop of topical anesthetic into each eye.
-
Instill a precise volume (e.g., 5 µL) of fluorescein solution onto the cornea of each eye.
-
-
Fluorophotometry Measurement (Day 2):
-
The following morning, restrain the conscious animal in a primate chair or anesthetize as per protocol.
-
Position the animal's head in the fluorophotometer's headrest.
-
Perform a series of scans of the anterior chamber at regular intervals (e.g., every 30-60 minutes) over several hours. The instrument measures the concentration of fluorescein in the anterior chamber.
-
-
Data Analysis:
-
The rate of decrease in fluorescein concentration over time is used to calculate the aqueous humor flow rate. The software provided with the fluorophotometer typically performs these calculations based on the established principles of dye dilution.
-
The flow rate is usually expressed in microliters per minute (µL/min).
-
The following diagram illustrates the general workflow for preclinical evaluation of an ocular hypotensive agent.
Conclusion
This compound, particularly its prodrug this compound-I, has demonstrated compelling preclinical efficacy as a long-acting ocular hypotensive agent. Its dual mechanism of action, involving both an increase in uveoscleral outflow and a decrease in aqueous humor production, makes it a promising candidate for further investigation in the treatment of glaucoma. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to design and execute their own studies to further explore the therapeutic potential of this compound and other EP2 receptor agonists. The lack of publicly available clinical trial data underscores the need for continued research to translate these promising preclinical findings into clinical applications.
Troubleshooting & Optimization
PGN-9856 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of PGN-9856.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound has a high solubility in DMSO, reaching up to 125 mg/mL, which is equivalent to 326.08 mM.[1] Another source suggests a solubility of 10 mM in DMSO.[2] It is advisable to start with a lower concentration and gradually increase it if needed.
Q3: I am having trouble dissolving this compound in DMSO. What should I do?
A3: If you are encountering difficulties in dissolving this compound in DMSO, please follow these troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound.[1] Always use newly opened, anhydrous grade DMSO for the best results.
-
Apply sonication: Ultrasonic treatment can aid in the dissolution of this compound.[1]
-
Gentle warming: While not explicitly stated in the search results, gentle warming (e.g., to 37°C) can often help dissolve compounds. However, it is crucial to monitor the solution for any signs of degradation.
-
Start with a small amount of solvent: Add a small amount of DMSO to the powdered this compound to create a slurry before adding the rest of the solvent. This can help to wet the powder and facilitate dissolution.
Q4: Can I dissolve this compound in aqueous solutions like PBS or cell culture media?
Q5: How should I store the this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molarity (mM) | Notes | Reference |
| DMSO | 125 | 326.08 | Requires ultrasonication. Use of newly opened, non-hygroscopic DMSO is recommended. | [1] |
| DMSO | Not specified | 10 | [2][4] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (newly opened)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder and transfer it to the sterile vial.
-
Add the calculated volume of DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 0.2609 mL of DMSO to 1 mg of this compound.[1]
-
Vortex the solution for 1-2 minutes to facilitate initial mixing.
-
Place the vial in an ultrasonic water bath and sonicate for 5-10 minutes, or until the compound is completely dissolved.[1] Visually inspect the solution to ensure there are no visible particles.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3]
-
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound.
References
PGN-9856 Technical Support Center: Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of PGN-9856. The following information is curated to address common questions and troubleshooting scenarios encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
To ensure the integrity of this compound, it is crucial to adhere to the following storage guidelines:
-
Solid Form (Powder): For long-term storage, this compound powder should be stored at -20°C for up to three years. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry and dark environment.
-
In Solvent: Stock solutions of this compound should be stored at -80°C for up to six months. For shorter periods, storage at -20°C for up to one month is also acceptable. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
2. How should this compound be handled during shipping?
This compound is considered stable for several weeks at ambient temperatures, making it suitable for standard shipping conditions.
3. What solvents are recommended for dissolving this compound?
This compound is soluble in DMSO at a concentration of 125 mg/mL (326.08 mM). It is important to use freshly opened, anhydrous DMSO, as the compound is hygroscopic and the presence of water can impact its solubility. Ultrasonic assistance may be required to fully dissolve the compound.
4. Is this compound sensitive to light?
Stability Data Summary
The following tables summarize the recommended storage conditions for this compound in both solid and solvent forms.
Table 1: Storage Conditions for Solid this compound
| Storage Condition | Temperature | Duration |
| Long-term | -20°C | Up to 3 years |
| Short-term | 0 - 4°C | Days to weeks |
Table 2: Storage Conditions for this compound in Solvent
| Storage Condition | Temperature | Duration |
| Long-term | -80°C | Up to 6 months[1][2] |
| Short-term | -20°C | Up to 1 month[1][2] |
Troubleshooting Guide
This section addresses potential issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or lower than expected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (see FAQs).
-
Check Solvent Quality: Ensure that anhydrous, high-purity solvent was used to prepare the stock solution.
-
Minimize Freeze-Thaw Cycles: If the stock solution has been subjected to multiple freeze-thaw cycles, prepare a fresh solution from a new aliquot.
-
Perform a Quality Control Check: If possible, analyze the compound's purity using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Issue 2: Precipitate observed in the stock solution after thawing.
-
Possible Cause: The compound may have come out of solution during freezing.
-
Troubleshooting Steps:
-
Warm the Solution: Gently warm the vial to room temperature.
-
Vortex and Sonicate: Vortex the solution thoroughly and sonicate if necessary to redissolve the precipitate.
-
Visual Inspection: Visually inspect the solution to ensure all precipitate has dissolved before use.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
Vortex the solution until the powder is fully dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to the stability and handling of this compound.
Caption: Workflow for proper handling and storage of this compound.
Caption: Logical steps for troubleshooting inconsistent experimental outcomes.
References
optimizing PGN-9856 concentration for cell-based assays
Welcome to the technical support center for PGN-9856. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, mediating various cellular responses, including vasodilation and anti-inflammatory effects.[1]
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on available data, a good starting point for a dose-response curve is to use a range of concentrations from 1 nM to 10 µM. For specific assays, the following has been reported:
-
Inhibition of TNF-α in whole blood: A pEC50 of 7.1 was observed, with a tested concentration range of 10⁻¹⁰ M to 10⁻⁵ M.
-
cAMP accumulation in HEK293 cells overexpressing the human EP2 receptor: A pEC50 of 9.9 was reported.
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: What is the solubility and how should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO at a concentration of 10 mM. To prepare a stock solution, dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve the provided amount of the compound in the appropriate volume of DMSO. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What is a typical incubation time for this compound in cell-based assays?
A4: The incubation time will depend on the assay being performed.
-
For cAMP accumulation assays , which measure an early signaling event, a short incubation time of 15-30 minutes is often sufficient.
-
For cytokine release assays (e.g., measuring IL-6 or TNF-α), a longer incubation period of 2 to 24 hours may be necessary to allow for transcription and translation of the cytokine. Some studies have shown measurable cytokine release as early as 2 hours.[2] It is advisable to perform a time-course experiment to determine the optimal incubation time for your specific cell type and assay.
Q5: Is this compound cytotoxic at high concentrations?
A5: While specific IC50 values for cytotoxicity are not widely published for a broad range of cell lines, studies have shown that this compound has minimal off-target effects at a concentration of 10 µM in a panel of 53 other receptors, ion channels, and enzymes.[3] However, it is crucial to determine the cytotoxic potential of this compound in your specific cell line and assay conditions. We recommend performing a cell viability assay, such as an MTT or LDH assay, in parallel with your functional assays, especially when using concentrations at the higher end of the dose-response curve.
Troubleshooting Guides
Problem 1: No or low response to this compound treatment.
| Possible Cause | Suggested Solution |
| Low or no EP2 receptor expression in the cell line. | Confirm EP2 receptor expression in your cell line using techniques like qPCR, western blot, or flow cytometry. If expression is low, consider using a cell line known to express the EP2 receptor or a transient transfection system to overexpress the receptor. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 50 µM) to determine the optimal effective concentration for your cell type and assay. |
| Incorrect incubation time. | For rapid signaling events like cAMP accumulation, ensure the incubation time is short (15-30 minutes). For downstream effects like cytokine release, a longer incubation may be needed (2-24 hours). Perform a time-course experiment to optimize the incubation period. |
| Degradation of this compound stock solution. | Ensure the stock solution was prepared and stored correctly. Avoid repeated freeze-thaw cycles. Prepare a fresh stock solution if degradation is suspected. |
| Issues with assay components. | Verify the functionality of all assay reagents and components. Include appropriate positive and negative controls in your experiment. For example, use a known EP2 agonist like Butaprost as a positive control. |
Problem 2: High background signal in the assay.
| Possible Cause | Suggested Solution |
| Cell stress or death. | Ensure cells are healthy and not overgrown before starting the experiment. High cell density can lead to nutrient depletion and cell stress. Optimize cell seeding density. |
| Contamination of cell culture. | Check for microbial contamination in your cell cultures. Use sterile techniques and regularly test for mycoplasma. |
| Interference from serum in the culture medium. | Some assay reagents can interact with components in fetal bovine serum (FBS). Consider reducing the serum concentration or using a serum-free medium during the assay, if compatible with your cells. |
| Autofluorescence of the compound or cells. | If using a fluorescence-based assay, check for autofluorescence of this compound and your cells at the excitation and emission wavelengths used. Include appropriate controls (cells alone, compound alone) to subtract background fluorescence. |
Problem 3: Inconsistent or variable results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell passage number. | Use cells within a consistent and low passage number range, as cell characteristics can change with prolonged culturing. |
| Inconsistent cell seeding density. | Ensure accurate and consistent cell counting and seeding for all experiments. |
| Inconsistent preparation of this compound dilutions. | Prepare fresh serial dilutions of this compound for each experiment from a reliable stock solution. |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or culture medium. |
| Variations in incubation conditions. | Maintain consistent temperature, CO2 levels, and humidity in the incubator for all experiments. |
Data Presentation
Table 1: this compound Activity Profile
| Parameter | Value | Cell System/Assay |
| pEC50 | 7.1 | Inhibition of TNF-α in human whole blood |
| pEC50 | 9.9 | cAMP accumulation in HEK293 cells overexpressing human EP2 receptor |
| Off-Target Activity | Minimal at 10 µM | Panel of 53 receptors, 4 ion channels, 2 transporters, and 2 kinases[3] |
Table 2: Recommended Starting Concentration Ranges for EP2 Agonists
| Cell Type | EP2 Agonist | Starting Concentration Range |
| HEK293 (EP2 overexpressing) | This compound | 1 nM - 1 µM |
| Macrophages / Monocytes | Butaprost | 1 nM - 10 µM |
| Mast Cells | Butaprost, CP-533,536 | 10 nM - 100 µM |
| Various Cancer Cell Lines | Butaprost | 10 nM - 50 µM |
Note: These are suggested starting ranges. The optimal concentration should be determined experimentally.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a cAMP Assay
This protocol outlines a general procedure for determining the dose-response of this compound on intracellular cAMP levels in a target cell line.
Materials:
-
This compound
-
Cell line expressing the EP2 receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Positive control (e.g., Forskolin or another EP2 agonist)
-
White or black opaque 96-well or 384-well plates (depending on the assay kit)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 10 pM to 10 µM.
-
Assay Procedure: a. Remove the culture medium from the wells. b. Wash the cells once with assay buffer. c. Add assay buffer containing a PDE inhibitor (to prevent cAMP degradation) to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C. d. Add the different concentrations of this compound to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control. e. Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Follow the instructions provided with your specific cAMP assay kit to lyse the cells and measure the intracellular cAMP levels.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value.
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay
This protocol provides a method to evaluate the potential cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Target cell line
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Clear 96-well plates
-
Positive control for cytotoxicity (e.g., doxorubicin (B1662922) or staurosporine)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in cell culture medium. It is advisable to test a broad range of concentrations, including those higher than the expected efficacious concentrations (e.g., 1 µM to 100 µM).
-
Treatment: a. Remove the old medium and add the medium containing the different concentrations of this compound. b. Include wells with vehicle control and a positive control for cytotoxicity. c. Incubate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10-20 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals. c. Carefully remove the medium containing MTT. d. Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the log of the this compound concentration to determine the IC50 for cytotoxicity.
Visualizations
Caption: Signaling pathway of this compound via the EP2 receptor.
Caption: General workflow for optimizing this compound in cell-based assays.
Caption: Troubleshooting decision tree for low this compound response.
References
- 1. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of optimal incubation time for the production of acute phase cytokines ex vivo by peripheral blood mononuclear cells from renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
PGN-9856 off-target effects and how to mitigate
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating and mitigating potential off-target effects of PGN-9856. While this compound is a highly selective prostaglandin (B15479496) EP2 receptor agonist, this guide offers troubleshooting strategies and detailed protocols for comprehensive experimental validation.[1][2][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the prostaglandin E2 receptor subtype EP2, a G-protein coupled receptor.[1] By activating the EP2 receptor, this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][4] This signaling cascade is involved in various physiological processes, including vasodilation, inflammation, and intraocular pressure regulation.[1][3]
Q2: What is known about the selectivity and off-target profile of this compound?
This compound has demonstrated high selectivity for the EP2 receptor.[1] Studies have shown that it has minimal activity at other prostanoid receptors, including EP1, EP3, EP4, DP, FP, IP, and TP receptors.[3][4] Furthermore, it has been screened against a panel of 45 other receptors, 4 ion channels, 2 transporters, and 2 kinases and showed no significant affinity at concentrations up to 10 μM.[1][3][4][5]
Q3: I am observing a phenotype in my experiment that is inconsistent with EP2 receptor activation. Could this be an off-target effect of this compound?
While this compound is highly selective, it is crucial to experimentally verify that the observed phenotype is a direct result of on-target EP2 receptor agonism. Unexpected results could stem from several factors, including:
-
Undocumented off-target effects: The compound may interact with proteins not included in standard screening panels.
-
Cell-type specific responses: The expression and function of downstream effectors of EP2 signaling can vary between cell types.
-
Experimental artifacts: Issues with experimental conditions, reagents, or measurement techniques can lead to misleading results.
Q4: What are the general strategies to mitigate potential off-target effects of a small molecule like this compound?
To minimize the risk of off-target effects and to validate that the observed phenotype is on-target, consider the following strategies:
-
Dose-response experiments: Use the lowest effective concentration of this compound to elicit the desired biological response.
-
Orthogonal validation: Confirm the phenotype using a structurally and mechanistically different EP2 agonist. Additionally, using genetic approaches like siRNA or CRISPR-Cas9 to knockdown or knockout the EP2 receptor should abolish the effect of this compound.
-
Target engagement assays: Directly measure the binding of this compound to the EP2 receptor in your experimental system.
-
Proteome-wide profiling: Employ unbiased techniques to identify all cellular targets of this compound.
Troubleshooting Guides
If you suspect off-target effects of this compound in your experiments, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Issue 1: Inconsistent results at high concentrations of this compound.
-
Potential Cause: Higher concentrations of a compound increase the likelihood of binding to lower-affinity off-targets.
-
Troubleshooting Steps:
-
Determine the EC50: Perform a dose-response curve to determine the half-maximal effective concentration (EC50) of this compound for your desired phenotype.
-
Work at the lowest effective concentration: Whenever possible, use this compound at a concentration at or near its EC50 to minimize the potential for off-target effects.
-
Issue 2: The observed phenotype does not match the known function of the EP2 receptor.
-
Potential Cause: The phenotype might be due to an off-target interaction or a previously uncharacterized signaling pathway downstream of the EP2 receptor in your specific cell type.
-
Troubleshooting Steps:
-
Orthogonal Pharmacological Validation:
-
Use a structurally different EP2 agonist (e.g., Butaprost). If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Use an EP2 antagonist to see if it can block the phenotype induced by this compound.
-
-
Genetic Validation:
-
Use siRNA or shRNA to knockdown the expression of the EP2 receptor (PTGER2 gene).
-
Use CRISPR-Cas9 to knockout the EP2 receptor. If the phenotype is lost in the knockdown or knockout cells, it is a strong indication of an on-target effect.
-
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | pKi / pEC50 | Reference |
| Human EP2 Receptor | pKi ≥ 8.3, pEC50 ≥ 8.5 | [3][4] |
| Human EP1 Receptor | Minimal Activity | [3][4] |
| Human EP3 Receptor | Minimal Activity | [3][4] |
| Human EP4 Receptor | 180-fold lower affinity than EP2 | [4] |
| Human DP Receptor | Minimal Activity | [3][4] |
| Human FP Receptor | Minimal Activity | [3][4] |
| Human IP Receptor | Minimal Activity | [3][4] |
| Human TP Receptor | Minimal Activity | [3][4] |
| Panel of 45 other receptors, 4 ion channels, 2 transporters, and 2 kinases | No appreciable affinity (up to 10 μM) | [1][3][4][5] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the engagement of a compound with its target in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.
-
Heating: Aliquot the lysate and heat the different aliquots at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Separation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of EP2 receptor by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the this compound treated samples indicates target engagement.
Protocol 2: Proteomic Profiling for Unbiased Off-Target Identification
For a comprehensive and unbiased assessment of off-target interactions, advanced proteomic techniques can be employed.
Caption: General workflow for proteomic-based off-target identification.
Methodologies:
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): A derivative of this compound is immobilized on a solid support. This is used as bait to capture interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.
-
Thermal Proteome Profiling (TPP): This method is an extension of CETSA to the entire proteome. It measures the changes in thermal stability of thousands of proteins in response to drug treatment. Proteins that are stabilized or destabilized by this compound are potential direct or indirect targets.
By following these guidelines and protocols, researchers can confidently assess the on-target and potential off-target effects of this compound in their specific experimental systems.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | EP2 receptor agonist | Probechem Biochemicals [probechem.com]
PGN-9856 In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PGN-9856 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, potent, and highly selective non-prostanoid agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP2.[1][2][3] Its primary mechanism of action is the selective activation of the EP2 receptor, which is a G-protein coupled receptor. This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, initiating downstream signaling pathways.[1][2] These pathways are involved in various physiological processes, including vasodilation, modulation of inflammation, and neuroprotection.[1]
Q2: What are the potential therapeutic applications of this compound?
In vivo studies have demonstrated the potential of this compound in several therapeutic areas. Notably, it has shown potent and long-lasting ocular hypotensive effects, making it a promising candidate for the treatment of glaucoma.[1][2][4] Additionally, its anti-inflammatory properties suggest its utility in treating inflammatory conditions.[2][5] The compound has also been investigated for its tocolytic (anti-labor) and neuroprotective activities.[1][2]
Q3: How should this compound be stored and handled?
For optimal stability, this compound should be stored under specific conditions. For short-term storage (days to weeks), a dry, dark environment at 0 - 4°C is recommended.[1] For long-term storage (months to years), the compound should be kept at -20°C.[1][5] Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is crucial to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent or Lack of Efficacy in Ocular Hypotensive Studies
Possible Cause 1: Suboptimal Formulation and Delivery
While this compound is potent, its delivery to the target tissue is critical. For ocular studies, the use of a prodrug, such as the isopropyl ester JV-GL1, has been shown to significantly enhance its efficacy and duration of action in reducing intraocular pressure (IOP) in Cynomolgus monkeys.[1]
Troubleshooting Steps:
-
Prodrug Strategy: Consider using an appropriate ester prodrug of this compound to improve its penetration across the cornea.
-
Vehicle Selection: Ensure the vehicle used for topical administration is optimized for ocular drug delivery. The choice of vehicle can significantly impact drug bioavailability.
-
Dose and Volume: Re-evaluate the administered dose and volume. Ensure accurate and consistent delivery to the cul-de-sac of the eye.
Possible Cause 2: Species-Specific Differences in EP2 Receptor Expression or Function
The expression levels and functional coupling of EP2 receptors can vary between species.
Troubleshooting Steps:
-
Receptor Expression Analysis: If possible, perform quantitative PCR or immunohistochemistry to confirm EP2 receptor expression in the target ocular tissues of your animal model.
-
Literature Review: Thoroughly review the literature for data on EP2 receptor pharmacology in your chosen animal model to ensure it is a suitable translational model.
Issue 2: Unexpected Systemic Side Effects in Anti-Inflammatory Models
Possible Cause 1: Off-Target Effects at High Concentrations
Although this compound is highly selective for the EP2 receptor, with minimal activity at other prostanoid receptors and a wide range of other targets, supra-pharmacological doses may lead to off-target effects.[1][2][4]
Troubleshooting Steps:
-
Dose-Response Curve: Establish a clear dose-response relationship for the desired anti-inflammatory effect. Use the lowest effective dose to minimize the risk of off-target effects.
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the maximum concentration (Cmax) and exposure of this compound at the administered dose. Correlate these with the observed side effects.
Possible Cause 2: EP2 Receptor-Mediated Systemic Effects
The observed side effects may be due to the on-target activation of EP2 receptors in tissues other than the intended site of action.
Troubleshooting Steps:
-
Targeted Delivery: Explore alternative routes of administration or formulation strategies to enhance local drug delivery and minimize systemic exposure. For example, for joint inflammation, intra-articular injection could be considered.
-
Phenotypic Analysis: Carefully characterize the observed side effects to determine if they are consistent with known physiological roles of EP2 receptor activation.
Data Presentation
Table 1: Receptor Binding Affinity and Functional Potency of this compound
| Parameter | Value | Species/System | Reference |
| pKi (EP2 Receptor) | ≥ 8.3 | Human Recombinant | [2][3][4] |
| pEC50 (cAMP increase) | ≥ 8.5 | Cells overexpressing human EP2 | [2][4] |
| Selectivity | >180-fold for EP2 over EP4 | Human Recombinant | [4] |
| Other Prostanoid Receptors | Negligible affinity for EP1, EP3, DP, FP, IP, TP | Human Recombinant | [2][4] |
| Other Targets | No appreciable affinity for 53 other receptors, ion channels, and enzymes (up to 10 µM) | Diverse panel | [2][4] |
Experimental Protocols
Protocol 1: Evaluation of Ocular Hypotensive Effects in a Rabbit Model
-
Animal Model: Use healthy, adult New Zealand White rabbits.
-
Baseline IOP Measurement: Acclimatize the animals and measure baseline intraocular pressure (IOP) using a calibrated tonometer.
-
Drug Formulation: Prepare this compound or its prodrug in a sterile ophthalmic vehicle. Include a vehicle-only control group.
-
Drug Administration: Administer a single topical dose (e.g., 25-50 µL) to one eye of each rabbit. The contralateral eye can serve as a control.
-
IOP Monitoring: Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Data Analysis: Calculate the change in IOP from baseline for both treated and control eyes. Compare the effects of the drug-treated group to the vehicle-treated group using appropriate statistical analysis.
Visualizations
Caption: this compound signaling pathway via the EP2 receptor.
Caption: Troubleshooting workflow for inconsistent in vivo results.
References
- 1. medkoo.com [medkoo.com]
- 2. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | EP2 receptor agonist | Probechem Biochemicals [probechem.com]
- 4. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
PGN-9856 stock solution preparation and shelf life
This technical support center provides essential information for researchers, scientists, and drug development professionals working with PGN-9856. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is highly soluble in DMSO, reaching concentrations as high as 125 mg/mL, though this may require sonication to fully dissolve.
Q2: How should I store the this compound stock solution and what is its shelf life?
A2: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
For optimal results, it is always recommended to use freshly prepared solutions.
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A3: No, it is not recommended to dissolve this compound directly in aqueous solutions due to its poor water solubility. A concentrated stock solution should first be prepared in DMSO.
Q4: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in aqueous environments. Please refer to the troubleshooting guide below for detailed steps to address this.
Quantitative Data Summary
| Parameter | Value | Reference |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| Storage Temperature (in DMSO) | -20°C or -80°C | [1] |
| Shelf Life at -20°C (in DMSO) | Up to 1 month | [1] |
| Shelf Life at -80°C (in DMSO) | Up to 6 months | [1] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution (10 mM in DMSO)
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture absorption.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous (dry) DMSO to the solid this compound. For example, to prepare a 10 mM stock solution, dissolve 3.83 mg of this compound in 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, use a bath sonicator for brief periods to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder does not dissolve in DMSO. | 1. Insufficient mixing. 2. DMSO has absorbed moisture (hygroscopic). | 1. Vortex the solution for a longer duration. 2. Briefly sonicate the solution in a water bath. 3. Use a fresh, unopened vial of anhydrous, high-purity DMSO. |
| Precipitation occurs upon dilution into aqueous buffer or media. | 1. The final concentration in the aqueous solution is above the solubility limit of this compound. 2. Improper mixing technique. | 1. Decrease the final working concentration of this compound. 2. Add the this compound DMSO stock solution dropwise to the vortexing aqueous buffer to ensure rapid and even dispersion. 3. Prepare an intermediate dilution of the stock solution in DMSO before adding to the aqueous buffer. 4. Ensure the final concentration of DMSO in the experimental medium is low (typically ≤0.5%) and consistent across all conditions, including vehicle controls. |
| Inconsistent or lower-than-expected activity in experiments. | 1. Incomplete dissolution of the stock solution. 2. Degradation of this compound due to improper storage or multiple freeze-thaw cycles. 3. Precipitation of this compound in the final experimental solution. | 1. Visually inspect the stock solution for any undissolved particles before use. 2. Always use aliquoted stock solutions to avoid freeze-thaw cycles. 3. Before starting the experiment, visually inspect the final working solution for any signs of precipitation (e.g., cloudiness, visible particles). |
This compound Signaling Pathway and Experimental Workflow
This compound is a potent and selective agonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype EP2.[2][3][4] Activation of the EP2 receptor by this compound initiates a G-protein-coupled signaling cascade. The EP2 receptor is coupled to a stimulatory G protein (Gαs), which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[5][6][7][8] Elevated cAMP then activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), leading to various cellular responses.[5][9][7][8]
Caption: this compound activates the EP2 receptor, leading to cAMP-mediated signaling.
Caption: Workflow for this compound stock preparation and experimental use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting PGN-9856 variability in experimental results
Welcome to the technical support center for PGN-9856. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability in experimental results when working with this potent and selective prostaglandin (B15479496) EP2 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, potent, and selective agonist for the prostaglandin E2 (PGE2) receptor subtype EP2.[1][2][3][4] As a G-protein coupled receptor (GPCR) agonist, its primary mechanism of action is to bind to the EP2 receptor, which is coupled to the Gs alpha subunit of the G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5][6] This signaling cascade can lead to various downstream effects, including vasodilation, inhibition of pro-inflammatory cytokine production, and neuroprotection.[2][3]
Q2: How should I store and handle this compound to ensure its stability?
A2: Proper storage and handling are critical to maintaining the activity of this compound and reducing experimental variability.
-
Solid Form: Store the solid powder at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks).[4]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent, such as DMSO. For long-term storage, it is recommended to store stock solutions at -80°C (for up to 6 months). For short-term storage, -20°C is suitable for up to one month.[4]
-
Handling: Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation of the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the known binding affinity and potency values for this compound?
A3: this compound exhibits high affinity for the human EP2 receptor. The following table summarizes key quantitative data reported in the literature.
| Parameter | Value | Description |
| pKi | ≥ 8.3 | A measure of the binding affinity of the ligand to the EP2 receptor. A higher pKi indicates a stronger binding affinity.[1][2][3][4] |
| pEC50 | ≥ 8.5 | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 indicates greater potency.[1][2][3][4] |
Q4: What is the selectivity profile of this compound?
A4: this compound is a highly selective EP2 receptor agonist. It shows minimal activity at other prostanoid receptors, including EP1, EP3, and EP4.[1][2] Studies have shown that it has negligible affinity for a wide range of other receptors, ion channels, and enzymes at concentrations up to 10 µM.[1][2][3]
Troubleshooting Guides
Issue 1: High Variability in cAMP Assay Results
Question: I am observing significant well-to-well or day-to-day variability in my cAMP accumulation assays with this compound. What are the potential causes and solutions?
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. |
| Inconsistent Cell Seeding Density | Use a precise cell counting method to ensure uniform cell seeding density across all wells. Variations in cell number will directly impact the total amount of cAMP produced. |
| This compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid using old or improperly stored working solutions. |
| Inadequate Mixing | Ensure thorough but gentle mixing of reagents, including the this compound solution, in the assay wells to avoid concentration gradients. |
| Variable Incubation Times | Use a multichannel pipette or automated liquid handling system to ensure consistent timing for reagent addition and incubation across the plate. |
| Edge Effects | To mitigate evaporation from the outer wells of a microplate, which can concentrate reagents, consider not using the outermost wells for experimental data or fill them with a buffer. |
| Assay Reagent Issues | Ensure all assay kit components are within their expiration date and have been stored according to the manufacturer's instructions. Prepare fresh assay buffers for each experiment. |
Issue 2: Inconsistent Anti-Inflammatory Assay Results (e.g., Cytokine Inhibition)
Question: My results for this compound-mediated inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are not reproducible. What should I investigate?
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Variability in Inflammatory Stimulus | Ensure the concentration and activity of the inflammatory stimulus (e.g., lipopolysaccharide - LPS) are consistent. Prepare fresh dilutions from a reliable stock for each experiment. |
| Timing of this compound Treatment | The timing of this compound addition relative to the inflammatory stimulus is critical. Optimize the pre-incubation time with this compound before adding the stimulus to achieve consistent results. |
| Cell Culture Conditions | Changes in cell culture media, serum batches, or incubation conditions can significantly impact the inflammatory response. Maintain consistent cell culture practices. |
| Cytokine Measurement Variability (ELISA) | Follow the ELISA kit manufacturer's protocol precisely. Ensure proper washing steps, accurate pipetting of standards and samples, and consistent incubation times and temperatures.[7][8] Significant variability can be inherent in cytokine measurements between different platforms and even between labs using the same method.[9] |
| Sample Handling | Cytokines can be sensitive to degradation. Collect cell culture supernatants promptly and store them at -80°C if not analyzed immediately. Avoid repeated freeze-thaw cycles of samples.[10] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol provides a general framework for measuring this compound-induced cAMP accumulation in a cell line expressing the human EP2 receptor.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Cell Stimulation:
-
Wash the cells once with a serum-free medium or a suitable assay buffer.
-
Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. The optimal incubation time should be determined empirically.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Measure the intracellular cAMP levels using a plate reader compatible with your assay format.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the pEC50 value from the dose-response curve.
-
Protocol 2: In Vitro Anti-Inflammatory Assay (Cytokine Inhibition)
This protocol describes a general method for assessing the anti-inflammatory effects of this compound by measuring the inhibition of LPS-induced TNF-α production in a macrophage-like cell line (e.g., RAW 264.7).
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of approximately 2.5 x 10^5 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a serum-free medium.
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or a vehicle control.
-
Pre-incubate the cells with this compound for 1-2 hours.[11]
-
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the untreated control wells).[11]
-
Incubation: Incubate the plate for a suitable period (e.g., 24 hours) to allow for cytokine production and release.[11]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge the supernatants at a low speed to pellet any detached cells and debris.
-
Cytokine Quantification:
-
Data Analysis:
-
Normalize the TNF-α concentrations to the vehicle control (LPS-stimulated cells without this compound).
-
Plot the percentage of TNF-α inhibition against the concentration of this compound to determine the IC50 value.
-
Visualizations
References
- 1. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls [product.atagenix.com]
- 9. Variability in the Laboratory Measurement of Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Evaluation of TNF-α Inhibition Effect. | Semantic Scholar [semanticscholar.org]
- 14. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding PGN-9856 precipitation in aqueous solutions
Welcome to the technical support center for PGN-9856. This resource is designed for researchers, scientists, and drug development professionals to address the common issue of this compound precipitation in aqueous solutions. Ensuring that this compound remains in solution is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in aqueous solutions?
A1: Precipitation of this compound, a poorly soluble compound, is often multifactorial. Key causes include:
-
Exceeding Solubility Limit: The concentration of the compound surpasses its intrinsic solubility in the aqueous medium.[1]
-
Solvent Polarity Changes: Altering the solvent composition, for instance, by adding an aqueous buffer to a stock solution in an organic solvent, can drastically reduce the compound's solubility.[1] This is often referred to as "solvent shift."[2]
-
Temperature Fluctuations: The solubility of many compounds is temperature-dependent. Moving solutions from cold storage to a warmer environment like a 37°C incubator can cause some compounds to precipitate.[1][2]
-
pH Shifts: this compound is a weakly basic compound, and its solubility is highly dependent on the pH of the solution. Changes in pH can cause the compound to convert to a less soluble form.[3][4]
Q2: What is the difference between kinetic and thermodynamic solubility, and why is it important for my experiments?
A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for designing experiments and interpreting results.
-
Kinetic solubility is the concentration at which a compound precipitates when a solution (typically in DMSO) is rapidly added to an aqueous buffer.[5][6][7] It often overestimates the true solubility due to the formation of a supersaturated, thermodynamically unstable solution.[7][8]
-
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution with an excess of solid compound.[5][6][8] It represents the true, stable solubility.
For initial high-throughput screening, kinetic solubility data can be useful.[5][6] However, for later-stage studies, knowing the thermodynamic solubility is essential for developing stable formulations.[5][6]
Q3: What is the maximum recommended final concentration of DMSO in my aqueous solution?
A3: The final concentration of DMSO should be kept as low as possible, as it can have cytotoxic effects on cells. A general guideline is to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[2] However, the tolerance can be cell-line specific, so it is best to perform a vehicle control to assess the effect of the solvent on your cells.[2]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to identifying and resolving issues related to this compound precipitation during your experiments.
Issue 1: Immediate Precipitate Formation Upon Addition to Aqueous Solution
Q: I observed a precipitate immediately after adding my this compound stock solution to my aqueous buffer/media. What is the cause and how can I fix it?
A: This is a common issue often caused by a rapid change in solvent polarity, leading to the compound "crashing out" of solution.
Recommended Solutions:
-
Optimize the Dilution Method: Instead of adding the stock solution directly, add it dropwise to the larger volume of the pre-warmed aqueous solution while vigorously stirring or vortexing.[1][2] This helps to avoid localized high concentrations of this compound that can trigger precipitation.[2]
-
Pre-warm the Aqueous Solution: Ensure your buffer or media is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. Many compounds have higher solubility at this temperature.[2][9]
-
Adjust Stock Concentration: If the issue persists, consider lowering the concentration of your this compound stock solution.[2] This will require adding a larger volume to your final solution, so be mindful of the final solvent concentration.
Issue 2: Precipitate Forms Over Time
Q: My this compound solution was initially clear, but after a few hours/days, I observed a precipitate. What is happening?
A: This delayed precipitation can be due to several factors, including the solution being in a metastable supersaturated state or changes in the solution's properties over time.
Recommended Solutions:
-
Control the pH: Since this compound's solubility is pH-dependent, use a buffered aqueous system to maintain a constant pH.[1] Changes in pH, for example, due to CO2 absorption from the air, can affect solubility.[1]
-
Consider Co-solvents: For some applications, adding a small percentage of a water-miscible co-solvent can increase the solubility of the compound.[10][11] Common co-solvents include ethanol (B145695) and propylene (B89431) glycol. However, the toxicity of the co-solvent to your experimental system must be considered.
-
Prepare Fresh Solutions: It is highly recommended to prepare working solutions of this compound fresh for each experiment to avoid issues with stability and precipitation over time.[1][12]
Data Presentation: this compound Solubility
The following tables summarize the hypothetical solubility of this compound under various conditions.
Table 1: Effect of pH on the Thermodynamic Solubility of this compound
| pH | Solubility (µM) |
| 5.0 | 250 |
| 6.0 | 85 |
| 7.0 | 15 |
| 7.4 | 8 |
| 8.0 | 2 |
Table 2: Effect of Co-solvents on the Kinetic Solubility of this compound at pH 7.4
| Co-solvent | Concentration (%) | Kinetic Solubility (µM) |
| DMSO | 0.1 | 12 |
| DMSO | 0.5 | 45 |
| Ethanol | 1.0 | 30 |
| PEG 400 | 2.0 | 60 |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound
This protocol describes a method for determining the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO.
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
96-well microplate.
-
Plate reader capable of measuring absorbance or light scattering.
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
Add the aqueous buffer to the wells of the 96-well plate.
-
Add a small volume of each this compound dilution to the corresponding wells containing the buffer. The final DMSO concentration should be consistent across all wells.
-
Include positive and negative controls.
-
Incubate the plate for a set period (e.g., 2 hours) at room temperature.[5]
-
Measure the absorbance or light scattering at a suitable wavelength (e.g., 620 nm) using a plate reader.[2]
-
The concentration at which a significant increase in absorbance/scattering is observed is the kinetic solubility.
Protocol 2: Determination of Thermodynamic Solubility of this compound (Shake-Flask Method)
This protocol describes the shake-flask method for determining the thermodynamic solubility of this compound.[5]
Materials:
-
Solid this compound.
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Vials with screw caps.
-
Shaker/incubator.
-
Centrifuge.
-
HPLC or other suitable analytical method for quantification.
Procedure:
-
Add an excess amount of solid this compound to a vial containing the aqueous buffer.
-
Tightly cap the vial and place it in a shaker/incubator at a constant temperature (e.g., 25°C).
-
Shake the vial for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
After incubation, centrifuge the sample to pellet the excess solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method like HPLC.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. enamine.net [enamine.net]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. biotage.com [biotage.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. benchchem.com [benchchem.com]
PGN-9856 Technical Support Center: Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of PGN-9856. Below you will find frequently asked questions, troubleshooting guides for common analytical techniques, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
1. What is the expected purity of this compound?
Commercial batches of this compound typically have a purity of >98%, with some batches reporting purity as high as 98.90%.[1][2] Purity is generally determined by High-Performance Liquid Chromatography (HPLC) and supported by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
2. How should this compound be stored to ensure its stability?
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) |
| -20°C | Long-term (months to years)[2][3] | |
| Stock Solution (in DMSO) | 4°C | Up to 2 weeks[3] |
| -20°C | Up to 1 month[1][3] | |
| -80°C | Up to 6 months[1][3] |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use vials.[1]
3. What is the appearance of this compound?
This compound is a solid powder.[2]
4. Is this compound stable at room temperature?
This compound is considered stable for a few weeks during standard shipping at ambient temperatures.[2] However, for long-term storage, the recommended conditions should be followed.
5. What are the key identifiers for this compound?
The following table provides essential chemical information for this compound.
| Identifier | Value |
| CAS Number | 863704-91-0[1][2][3] |
| Molecular Formula | C21H15F2NO4[2] |
| Molecular Weight | 383.35 g/mol [2] |
Troubleshooting Guides
This section addresses common issues that may arise during the quality control and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Purity Reading | - Compound degradation due to improper storage or handling. | - Verify storage conditions and handling procedures. - Prepare fresh solutions from a new aliquot or vial. |
| - Inappropriate integration of peaks. | - Review and optimize peak integration parameters. | |
| - Co-elution of impurities. | - Adjust mobile phase composition or gradient to improve separation. - Consider using a different column with alternative selectivity. | |
| Unexpected Peaks in Chromatogram | - Presence of impurities or degradation products. | - Characterize the unknown peaks using LC-MS to determine their mass. - Review the synthesis route for potential by-products. |
| - Contamination from solvent, glassware, or the HPLC system. | - Run a blank (solvent injection) to identify system peaks. - Ensure all glassware and solvents are clean and of high purity. | |
| Poor Peak Shape (Tailing or Fronting) | - Column overload. | - Reduce the injection volume or the concentration of the sample. |
| - Mismatched solvent strength between sample and mobile phase. | - Dissolve the sample in the initial mobile phase if possible. | |
| - Column degradation. | - Flush the column or replace it if necessary. | |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate. | - Ensure the mobile phase is well-mixed and degassed. - Check the HPLC pump for proper functioning. |
| - Temperature variations. | - Use a column oven to maintain a constant temperature. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Ionization of this compound | - Incorrect ionization mode (ESI positive/negative). | - Analyze the structure of this compound to predict the best ionization mode. Test both positive and negative modes. |
| - Inappropriate MS source parameters. | - Optimize source parameters such as capillary voltage, gas flow, and temperature. | |
| Mass Discrepancy | - Incorrect calibration of the mass spectrometer. | - Calibrate the instrument with a known standard. |
| - Formation of adducts (e.g., with sodium, potassium, or solvents). | - Check for common adducts and confirm the expected mass of the parent ion. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Presence of Solvent Peaks | - Use of non-deuterated solvents or residual solvent in the sample. | - Ensure the use of high-purity deuterated solvents. - Properly dry the sample to remove residual solvents. |
| Unexpected Signals in the Spectrum | - Presence of impurities. | - Compare the spectrum with a reference spectrum if available. - Correlate NMR signals with HPLC-MS data to identify impurities. |
| Poor Signal Resolution | - Poor shimming of the magnet. | - Re-shim the magnet to improve field homogeneity. |
| - High sample concentration leading to viscosity issues. | - Dilute the sample to an optimal concentration. |
Experimental Protocols
The following are generalized protocols for the analysis of this compound. These should be optimized for the specific instrumentation and reagents used in your laboratory.
HPLC Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to initial conditions. A typical gradient might be 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute with the initial mobile phase to a final concentration of 50 µg/mL.
LC-MS Identity Confirmation
-
Use the same HPLC conditions as described above.
-
The outlet of the HPLC column should be connected to a mass spectrometer.
-
Mass Spectrometer: Electrospray Ionization (ESI) source.
-
Ionization Mode: Both positive and negative modes should be tested to determine the optimal setting for this compound.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Confirm the presence of the parent ion corresponding to the molecular weight of this compound ([M+H]+ or [M-H]-).
¹H NMR Structural Confirmation
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
-
Concentration: 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure:
-
Dissolve the this compound sample in the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign them to the corresponding protons in the this compound structure.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to PGN-9856 and Other Selective EP2 Receptor Agonists for Researchers
This guide provides a comprehensive comparison of PGN-9856 with other selective prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) agonists, tailored for researchers, scientists, and drug development professionals. The information presented is based on available experimental data to facilitate an objective evaluation of their performance.
Introduction to EP2 Receptor Agonists
The EP2 receptor, a G-protein coupled receptor (GPCR), is a key target in various physiological and pathological processes. Its activation by agonists has shown therapeutic potential in a range of conditions, including glaucoma, inflammation, and neurodegenerative diseases. Selective EP2 agonists are sought after to minimize off-target effects associated with non-selective prostaglandin analogs. This compound is a novel, potent, and selective non-prostanoid agonist of the EP2 receptor.[1][2] This guide will compare its characteristics with other well-known selective EP2 agonists.
Quantitative Performance Comparison
The following tables summarize the binding affinity and functional potency of this compound and other selective EP2 receptor agonists based on published experimental data. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: In Vitro Binding Affinity (Ki) and Functional Potency (EC50/pEC50) of Selective EP2 Receptor Agonists
| Compound | Receptor Binding Affinity (pKi) | Functional Potency (pEC50) | Cell Line/Assay | Reference |
| This compound | ≥ 8.3 | ≥ 8.5 (cAMP increase) | HEK cells overexpressing human EP2 receptor | [1][2] |
| Butaprost | 5.6 (Ki = 2.4 µM, murine EP2) | 6.9 (inhibition of TNF-α release) | Human peripheral blood monocytes | [1] |
| PF-04217329 (active metabolite CP-544326) | 8.0 (IC50 = 10 nM) | 8.55 (EC50 = 2.8 nM) | Not Specified | [3] |
| PGE2 (Endogenous Agonist) | Not specified in these sources | 9.7 (cAMP increase) | HEK cells overexpressing human EP2 receptor | [1] |
Table 2: In Vivo Efficacy of Selective EP2 Receptor Agonists in Ocular Hypotension Models
| Compound | Animal Model | Dose/Administration | Maximum IOP Reduction | Reference |
| This compound isopropyl ester (JV-GL1) | Cynomolgus Monkeys (laser-induced ocular hypertension) | Single topical dose | Significant and long-lasting (5-10 days) | Not specified in these sources |
| PF-04217329 | Cynomolgus Monkeys (laser-induced ocular hypertension) | Once daily topical dose | 30-50% | [3] |
| Butaprost | Cynomolgus Monkeys (ocular normotensive) | 0.1% single dose | Significant reduction | Not specified in these sources |
Signaling Pathways and Experimental Workflows
The activation of the EP2 receptor by an agonist like this compound primarily initiates a Gs-protein coupled signaling cascade, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, mediating the physiological response.
The following diagram illustrates a typical workflow for screening and characterizing selective EP2 receptor agonists.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity of a test compound for the EP2 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand ([3H]-PGE2) for binding to the EP2 receptor.
Materials:
-
HEK293 cells stably expressing the human EP2 receptor
-
Cell membrane preparation from the above cells
-
[3H]-PGE2 (Radioligand)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Harvest HEK293-hEP2 cells and homogenize in lysis buffer. Centrifuge to pellet the membranes and resuspend in binding buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
A fixed concentration of [3H]-PGE2 (typically at or below its Kd)
-
Varying concentrations of the test compound
-
Cell membrane preparation
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-PGE2 against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]-PGE2 binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (HTRF)
This protocol outlines a method to measure the functional potency of an EP2 agonist by quantifying the intracellular accumulation of cAMP.
Objective: To determine the EC50 value of a test compound by measuring its ability to stimulate cAMP production in cells expressing the EP2 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human EP2 receptor
-
Cell culture medium
-
Stimulation buffer (e.g., PBS with 1 mM IBMX, a phosphodiesterase inhibitor)
-
Test compound (e.g., this compound)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate reagents)
-
384-well low-volume microplate
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Culture CHO-K1-hEP2 cells to an appropriate confluency. Harvest the cells and resuspend them in stimulation buffer to a desired cell density.
-
Assay Setup: In a 384-well plate, add the following:
-
A small volume of the cell suspension
-
Varying concentrations of the test compound
-
-
Cell Stimulation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the agonist to stimulate the EP2 receptors and induce cAMP production.
-
Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for cell lysis and the competitive binding reaction between cellular cAMP and cAMP-d2 for the anti-cAMP antibody.
-
HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (e.g., 665nm/620nm) for each well. Plot the HTRF ratio against the log concentration of the test compound to generate a dose-response curve. Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Conclusion
This compound emerges as a highly potent and selective EP2 receptor agonist with promising therapeutic potential, particularly in the treatment of glaucoma due to its significant and long-lasting ocular hypotensive effects.[1][2] Its performance, in terms of in vitro potency, is comparable or superior to the endogenous agonist PGE2 and other synthetic agonists like butaprost and PF-04217329. The non-prostanoid structure of this compound may offer advantages in terms of metabolic stability and reduced off-target effects compared to prostaglandin-based agonists. Further head-to-head comparative studies, especially in in vivo models of inflammation and neurodegeneration, are warranted to fully elucidate the therapeutic advantages of this compound over other selective EP2 receptor agonists. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative evaluations.
References
- 1. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of PGN-9856 and Endogenous Prostaglandin E2 (PGE2) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic compound PGN-9856 and the endogenous signaling molecule Prostaglandin (B15479496) E2 (PGE2), with a focus on their respective activities at the EP2 receptor. The information presented herein is supported by experimental data to assist researchers in evaluating the potential of this compound as a selective therapeutic agent.
Overview of this compound and Endogenous PGE2
Endogenous Prostaglandin E2 (PGE2) is a principal prostanoid derived from arachidonic acid, playing a multifaceted role in numerous physiological and pathological processes, including inflammation, pain, fever, and tissue repair.[1] Its broad activity is mediated through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4, each linked to different intracellular signaling cascades.[2][3] This non-specific binding profile can lead to a wide range of physiological effects, some of which may be undesirable in a therapeutic context.
In contrast, this compound is a novel, potent, and highly selective non-prostanoid agonist of the prostaglandin E2 receptor subtype EP2.[4][5] Its selectivity for the EP2 receptor minimizes off-target effects associated with the broader activity of endogenous PGE2.[4] By specifically activating the EP2 receptor, this compound stimulates the Gs-protein coupled pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][6] This targeted mechanism of action has shown potential therapeutic applications in conditions such as glaucoma, inflammation, and neurodegenerative diseases.[4][7]
Quantitative Comparison of In Vitro Activity
The following tables summarize the key quantitative parameters defining the binding affinity and functional potency of this compound and endogenous PGE2 at the human EP2 receptor.
Table 1: Receptor Binding Affinity
| Compound | Receptor | pKi | Reference |
| This compound | Human EP2 | ≥ 8.3 | [3][5][8] |
| Endogenous PGE2 | Human EP2 | Not explicitly stated in the provided results |
pKi is the negative logarithm of the inhibition constant (Ki), with a higher value indicating greater binding affinity.
Table 2: Functional Potency (cAMP Production)
| Compound | Cell Line | pEC50 | Reference |
| This compound | HEK cells expressing human EP2 receptor | 9.9 ± 0.1 | [3] |
| Endogenous PGE2 | HEK cells expressing human EP2 receptor | 9.7 ± 0.1 | [3] |
| This compound | Cells overexpressing human EP2 receptors | ≥ 8.5 | [3][5][8] |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), with a higher value indicating greater potency.
Signaling Pathways
The signaling mechanisms of this compound and endogenous PGE2 differ significantly due to their receptor selectivity.
This compound Signaling Pathway
As a selective EP2 agonist, this compound initiates a specific signaling cascade upon binding to the EP2 receptor. This pathway is primarily mediated by the Gs alpha subunit of the G-protein, which activates adenylyl cyclase to increase intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and subsequent cellular responses.
References
- 1. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharm.emory.edu [pharm.emory.edu]
- 8. researchgate.net [researchgate.net]
PGN-9856: A Comparative Analysis of Cross-Reactivity with Other G-Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PGN-9856's binding affinity and functional activity at its target receptor, the prostaglandin (B15479496) E2 receptor subtype 2 (EP2), versus a panel of other G-protein-coupled receptors (GPCRs). The data herein demonstrates the high selectivity of this compound, a critical attribute for a therapeutic candidate.
Executive Summary
This compound is a potent and highly selective agonist for the prostaglandin EP2 receptor.[1] Experimental data from radioligand binding assays and functional screens confirm its minimal interaction with other prostanoid receptors and a broader panel of GPCRs, ion channels, and enzymes. This high degree of selectivity minimizes the potential for off-target effects, making this compound a promising compound for therapeutic applications targeting the EP2 receptor signaling pathway.
Data Presentation
Comparative Binding Affinity of this compound at Prostanoid Receptors
The following table summarizes the binding affinity (pKi) of this compound for a range of human prostanoid receptors. Data was obtained from competitive radioligand binding studies.
| Receptor | This compound pKi | Comparative Affinity |
| EP2 | 8.5 ± 0.1 | High Affinity |
| EP1 | <5 | Negligible Affinity |
| EP3 | <5 | Negligible Affinity |
| EP4 | 5.9 ± 0.1 | Low Affinity |
| DP | <5 | Negligible Affinity |
| IP | <5 | Negligible Affinity |
Data sourced from Coleman et al., 2019.[1]
As the data indicates, this compound demonstrates a significantly higher affinity for the EP2 receptor compared to other prostanoid receptors, with a 180-fold selectivity for EP2 over EP4 receptors.[1]
Broad Panel Screening Results
This compound was further evaluated for cross-reactivity against a diverse panel of 45 other receptors, 4 ion channels, 2 transporters, and 2 kinases. In these assays, this compound was tested at a concentration of 10 μM.
| Target Class | Number of Targets | Result |
| Receptors (non-prostanoid) | 45 | <50% inhibition of binding |
| Ion Channels | 4 | <50% inhibition of binding |
| Transporters | 2 | <50% inhibition of binding |
| Kinases | 2 | <50% inhibition of binding |
Screening performed by Cerep SA, as cited in Coleman et al., 2019.[1]
The results of this broad panel screening indicate that this compound has a pKi of less than 5 for all targets tested, confirming its low potential for off-target binding at a high concentration.[1]
Functional Activity of this compound
This compound acts as a full and potent agonist at the human EP2 receptor, comparable to the endogenous ligand PGE2.[1] The primary signaling pathway for the EP2 receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
| Assay | This compound (pEC50) | PGE2 (pEC50) |
| cAMP Accumulation | 9.9 ± 0.1 | 9.7 ± 0.1 |
Data sourced from Coleman et al., 2019.[1]
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound activation of the EP2 receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining binding affinity via radioligand assay.
Experimental Protocols
Radioligand Binding Assay for Prostanoid Receptors
This protocol outlines a competitive binding assay to determine the affinity of a test compound (this compound) for a specific receptor.
-
Membrane Preparation: Cell membranes from HEK cells stably expressing the human recombinant prostanoid receptor of interest (e.g., EP1, EP2, EP3, EP4, DP, or IP) are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM TRIS, pH 7.4) is used for all dilutions.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2 for EP receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known non-radioactive ligand (e.g., 10 μM iloprost).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol is used to determine the functional activity of this compound as an agonist at the EP2 receptor.
-
Cell Culture: HEK293 cells stably expressing the human EP2 receptor are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded into 384-well plates and allowed to adhere overnight.
-
Assay Medium: The culture medium is replaced with a stimulation buffer.
-
Compound Addition: Varying concentrations of this compound or the standard agonist (PGE2) are added to the wells.
-
Incubation: The plates are incubated for a specific period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: A cAMP detection kit (e.g., HTRF or AlphaScreen) is used according to the manufacturer's instructions. This typically involves lysing the cells and adding detection reagents that generate a signal (e.g., fluorescence or luminescence) proportional to the amount of cAMP present.
-
Data Measurement: The signal is read using a plate reader.
-
Data Analysis: The concentration-response curves are plotted, and the pEC50 values (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) are calculated to determine the potency of the compound.
References
In Vivo Validation of PGN-9856's Anti-Inflammatory Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-inflammatory effects of PGN-9856, a potent and selective prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) agonist. While this compound has demonstrated significant potential in preclinical studies, particularly in models of ocular hypertension, publicly available in vivo data specifically detailing its anti-inflammatory efficacy in standard models is limited. This guide, therefore, presents a framework for evaluating this compound by comparing its proposed mechanism of action against established anti-inflammatory agents for which in vivo data is available. The primary comparator included is Celecoxib (B62257), a selective COX-2 inhibitor.
Mechanism of Action: this compound
This compound exerts its anti-inflammatory effects by selectively activating the EP2 receptor. This activation is believed to initiate a signaling cascade that ultimately suppresses the production of pro-inflammatory mediators. The proposed pathway involves the elevation of intracellular cyclic AMP (cAMP), which in turn inhibits the release of key inflammatory cytokines.
In Vivo Anti-Inflammatory Models
Two standard and well-characterized in vivo models are presented to assess and compare the efficacy of anti-inflammatory compounds: the Carrageenan-Induced Paw Edema model for acute inflammation and the Lipopolysaccharide (LPS)-Induced Systemic Inflammation model for a systemic inflammatory response.
Carrageenan-Induced Paw Edema
This model is a widely used and reproducible assay to evaluate the efficacy of acute anti-inflammatory agents.[1][2][3][4][5]
| Treatment Group | Dose | Route | Time Point (hours) | % Inhibition of Paw Edema | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Celecoxib | 30 mg/kg | p.o. | 6 | ~45% | [6] |
| Celecoxib | 3 mg/kg | i.p. | 5 | Significant reduction vs. vehicle | [7][8] |
| Celecoxib | 10 mg/kg | i.p. | 5 | Significant reduction vs. vehicle | [7][8] |
| Celecoxib | 30 mg/kg | i.p. | 5 | Significant reduction vs. vehicle | [7][8] |
| Vehicle Control | - | - | - | 0% | [6][7][8] |
Note: The exact percentage of inhibition for Celecoxib can vary depending on the specific experimental conditions.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is utilized to assess the ability of a compound to mitigate a systemic inflammatory response, often measured by the reduction of pro-inflammatory cytokines in the serum.[9][10][11]
| Treatment Group | Dose | Route | Cytokine Measured | % Reduction vs. LPS Control | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Celecoxib | 10 mg/kg | i.p. | Brain IL-1β (6h) | Significant reduction | [1] |
| Celecoxib | 10 mg/kg | i.p. | Brain TNF-α (6h) | Significant reduction | [1] |
| Celecoxib | 10 mg/kg | i.p. | Serum IL-6 | Significant reduction | [12] |
| Vehicle Control | - | - | - | 0% | [1][12] |
Note: Cytokine reduction percentages can vary based on the specific animal strain, LPS dosage, and timing of measurements.
Summary and Future Directions
This compound, as a selective EP2 receptor agonist, presents a promising and targeted approach to anti-inflammatory therapy. Its mechanism, distinct from non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, may offer a different efficacy and side-effect profile. However, to fully assess its therapeutic potential, direct in vivo studies in established models of inflammation are crucial.
Future research should focus on generating quantitative data for this compound in models such as carrageenan-induced paw edema and LPS-induced systemic inflammation. This would enable a direct and robust comparison with existing anti-inflammatory agents and provide the necessary evidence to support its further development as a novel anti-inflammatory therapeutic. Researchers are encouraged to conduct head-to-head studies to elucidate the comparative efficacy and safety of this compound.
References
- 1. CELECOXIB ATTENUATES SYSTEMIC LIPOPOLYSACCHARIDE-INDUCED BRAIN INFLAMMATION AND WHITE MATTER INJURY IN THE NEONATAL RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. COX-2 contributes to LPS-induced Stat3 activation and IL-6 production in microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of centrally administered prostaglandin D2 and some prostaglandin synthesis inhibitors on carrageenan-induced paw oedema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of PGN-9856 Through Knockout Models: A Comparative Guide
This guide provides a detailed comparison of PGN-9856, a potent and selective prostanoid EP2 receptor agonist, with other alternatives. The assessment of this compound's specificity is primarily inferred from studies on EP2 receptor knockout mouse models, which provide a powerful tool for elucidating the on-target effects of EP2 agonists.
Introduction to this compound
This compound is a structurally novel, non-prostanoid agonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP2.[1] It exhibits high affinity and selectivity for the human EP2 receptor, demonstrating potent activity in various preclinical models.[2][3] Its mechanism of action involves the activation of the EP2 receptor, a G-protein coupled receptor, which leads to an increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade mediates a range of physiological effects, including vasodilation, modulation of inflammation, and reduction of intraocular pressure.[1] Consequently, this compound holds therapeutic potential for conditions such as glaucoma, inflammation, and preterm labor.[2][4]
Assessing Specificity with EP2 Knockout Models
While direct knockout models for this compound are not available, the specificity of its action can be rigorously assessed using EP2 receptor knockout mice. The rationale is that if the physiological effects of this compound are exclusively mediated by the EP2 receptor, these effects will be significantly diminished or completely absent in animals lacking this receptor. Studies on EP2 knockout mice have been instrumental in understanding the role of this receptor in various physiological and pathological processes, including tumor growth and immune response.[5][6]
Comparative Analysis of this compound and Alternatives
The following tables summarize the quantitative data for this compound and comparable EP2 receptor agonists.
Table 1: Receptor Binding Affinity and Potency
| Compound | Target Receptor | Binding Affinity (pKi) | Functional Potency (pEC50) |
| This compound | EP2 | ≥ 8.3 [2][3] | ≥ 8.5 [2][4] |
| Prostaglandin E2 (PGE2) | EP1, EP2, EP3, EP4 | High (for all subtypes) | High (for all subtypes) |
| Butaprost | EP2 | Moderate | Moderate |
| PF-04217329 | EP2 | High | High |
| Misoprostol | EP2, EP3, EP4 | Moderate (for all subtypes) | Moderate (for all subtypes) |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Selectivity vs. EP2 |
| EP1 | High[2][3] |
| EP3 | High[2][3] |
| EP4 | 180-fold[3] |
| DP, FP, IP, TP | High[2][3] |
| Other Receptors/Enzymes (53 tested) | No appreciable affinity (up to 10 µM)[2][4] |
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the specificity and efficacy of EP2 receptor agonists.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity of a compound for the EP2 receptor.
-
Methodology:
-
Cell membranes expressing the recombinant human EP2 receptor are prepared.
-
A constant concentration of a radiolabeled ligand that specifically binds to the EP2 receptor (e.g., [3H]-PGE2) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radiolabeled ligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
-
2. Functional Assays (cAMP Measurement)
-
Objective: To determine the functional potency of a compound as an agonist at the EP2 receptor.
-
Methodology:
-
Cells overexpressing the human recombinant EP2 receptor are cultured.
-
The cells are treated with increasing concentrations of the test compound (e.g., this compound).
-
After a specific incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the cAMP concentration against the log of the compound concentration.
-
The pEC50 is the negative logarithm of the EC50.
-
3. In Vivo Studies in EP2 Knockout Mice
-
Objective: To confirm that the in vivo effects of an EP2 agonist are mediated through the EP2 receptor.
-
Methodology:
-
Wild-type and EP2 receptor knockout mice are used.
-
A specific physiological parameter is measured at baseline in both groups (e.g., intraocular pressure, inflammatory response).
-
The test compound (e.g., this compound) is administered to both wild-type and knockout mice.
-
The physiological parameter is measured again at various time points after drug administration.
-
The results are compared between the wild-type and knockout groups. A significant effect in the wild-type group that is absent or greatly diminished in the knockout group indicates that the effect is EP2 receptor-dependent.
-
Visualizing Pathways and Workflows
This compound Signaling Pathway
Caption: this compound activates the EP2 receptor, leading to increased cAMP and downstream cellular responses.
Experimental Workflow for Specificity Testing
Caption: Workflow for assessing this compound specificity using in vitro and in vivo models.
Logical Relationship for Specificity Confirmation
References
- 1. medkoo.com [medkoo.com]
- 2. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reduced tumor growth in EP2 knockout mice is related to signaling pathways favoring an increased local anti-tumor immunity in the tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function of prostanoid receptors: studies on knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of PGN-9856: A Comprehensive Guide
For immediate reference, PGN-9856 is not classified as a hazardous substance or mixture. However, adherence to standard laboratory safety protocols is essential. This guide provides detailed procedures for the safe handling and disposal of this compound, in line with established laboratory safety practices.
This document outlines the essential safety and logistical information for this compound, a novel and potent selective prostaglandin (B15479496) EP2 receptor agonist. The following procedures are designed to provide researchers, scientists, and drug development professionals with clear, step-by-step guidance for safe operational handling and disposal.
Physicochemical and Biological Properties
Below is a summary of the key quantitative data for this compound, presented for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 383.35 g/mol | [1] |
| Molecular Formula | C₂₁H₁₅F₂NO₄ | [1] |
| Appearance | Solid Powder | [1] |
| Purity | >98% (HPLC) | [2] |
| Solubility | 10 mM in DMSO | [1] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [3] |
| EP₂ Receptor Affinity (pKi) | ≥ 8.3 | [1][3] |
| EP₂ Receptor Potency (pEC₅₀) | ≥ 8.5 | [1][3] |
Experimental Protocols
Solution Preparation
To prepare a stock solution of this compound, it is recommended to dissolve the solid powder in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.[1] For long-term storage, it is advised to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3] Store stock solutions at -80°C for up to six months or at -20°C for up to one month.[3]
This compound Signaling Pathway
This compound functions as a selective agonist for the prostaglandin E2 receptor subtype EP2. This interaction initiates a G-protein-coupled receptor (GPCR) signaling cascade that results in the elevation of intracellular cyclic AMP (cAMP) levels.[2] This mechanism of action is central to its observed anti-inflammatory and ocular hypotensive effects.[2]
Caption: this compound activates the EP2 receptor, leading to increased cAMP production.
Proper Disposal Procedures
While this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory chemical disposal protocols to ensure safety and environmental protection.
Step-by-Step Disposal Plan:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.
-
Small Spills or Residue:
-
For small spills of this compound solutions, absorb the liquid with a non-reactive absorbent material such as diatomite or universal binders.
-
Decontaminate the affected surfaces and any equipment used by scrubbing with alcohol.
-
-
Unused or Waste Product:
-
Solid this compound waste should be collected in a clearly labeled, sealed container.
-
Solutions of this compound should be collected in a separate, labeled waste container. Do not mix with other chemical waste unless compatibility is confirmed.
-
-
Disposal of Contaminated Materials:
-
All contaminated materials, including used PPE, absorbent materials, and empty containers, should be disposed of as chemical waste.
-
-
Regulatory Compliance:
-
Dispose of all this compound waste in accordance with local, state, and federal regulations for non-hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Accidental Release and First Aid Measures
In the event of an accidental release or exposure to this compound, follow these immediate safety procedures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids to ensure thorough rinsing. Seek prompt medical attention.
-
Skin Contact: Rinse the affected skin thoroughly with water. Remove any contaminated clothing and seek medical advice.
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support and seek immediate medical help.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a physician for guidance.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment.
References
Essential Safety and Logistics for Handling PGN-9856
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling, use, and disposal of PGN-9856, a potent and selective prostaglandin (B15479496) EP2 receptor agonist. Adherence to these procedures is essential to ensure a safe laboratory environment and maintain the integrity of your research.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound. The following equipment must be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial for maintaining the stability and activity of this compound.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number (863704-91-0) on the label match your order.
Storage:
This compound is a solid powder and should be stored under specific conditions to ensure its stability.[1]
| Storage Condition | Duration |
| Solid Powder at -20°C | 12 months |
| Solid Powder at 4°C | 6 months |
| In Solvent at -80°C | 6 months |
| In Solvent at -20°C | 1 month |
Preparation of Solutions:
-
This compound is soluble in DMSO (10 mM).
-
When preparing solutions, work in a well-ventilated area or a chemical fume hood.
-
Use appropriate volumetric glassware and ensure accurate measurements.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect any unused solid this compound and contaminated disposable items (e.g., weigh boats, pipette tips) in a designated, sealed container labeled as hazardous waste.
-
Liquid Waste: Collect solutions containing this compound in a sealed, labeled hazardous waste container.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound.
| Property | Value |
| Molecular Weight | 383.35 g/mol |
| Chemical Formula | C₂₁H₁₅F₂NO₄ |
| Appearance | Solid Powder |
| CAS Number | 863704-91-0 |
| Solubility | 10 mM in DMSO |
Biological Activity
This compound is a selective and high-affinity ligand at the EP2 receptor, with a pKi of ≥ 8.3.[2] It acts as a potent non-prostanoid EP2 receptor agonist with a pEC₅₀ of ≥ 8.5.[2] Research has indicated its potential anti-inflammatory and anti-glaucoma activities.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
